1-Dodecene, 12-iodo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
144633-22-7 |
|---|---|
Molecular Formula |
C12H23I |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
12-iodododec-1-ene |
InChI |
InChI=1S/C12H23I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 |
InChI Key |
SRAKBVDAQCAEHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCI |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Dodecene, 12-iodo-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Dodecene, 12-iodo-. While direct literature on this specific bifunctional molecule is scarce, this document outlines two plausible and robust synthetic pathways based on established organic chemistry principles. Furthermore, it presents a detailed projection of the expected analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), derived from analogous compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize long-chain functionalized alkenes as intermediates or bioactive molecules.
Introduction
1-Dodecene, 12-iodo- is a unique bifunctional molecule featuring a terminal alkene and a primary iodide separated by a ten-carbon aliphatic chain. The terminal double bond offers a reactive handle for a variety of chemical transformations, including polymerization, metathesis, and hydrofunctionalization. The terminal iodide serves as a versatile leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This dual reactivity makes 1-Dodecene, 12-iodo- a potentially valuable building block in the synthesis of complex molecules, such as polymers with tailored properties, surfactants, and probes for biological systems. For instance, the long hydrophobic chain coupled with a reactive terminus could be exploited in the development of novel lipid signaling probes or as a precursor for radiolabeled tracers.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the preparation of 1-Dodecene, 12-iodo-, starting from commercially available precursors: 1,11-dodecadiene and 11-dodecen-1-ol.
Pathway A: Regioselective Hydroiodination of 1,11-Dodecadiene
This pathway involves the selective addition of hydrogen iodide across one of the two terminal double bonds of 1,11-dodecadiene. Achieving high regioselectivity to obtain the desired 12-iodo-1-dodecene over the 11-iodo-1-dodecene isomer is the key challenge. Modern methods for hydroiodination can offer high degrees of control.
Experimental Protocol:
A rhodium-catalyzed anti-Markovnikov hydroiodination can be adapted for the regioselective functionalization of a non-conjugated diene.
-
Materials: 1,11-dodecadiene, [Rh(cod)Cl]₂, 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe), tert-butyl iodide, toluene.
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 1,11-dodecadiene (1.0 eq), [Rh(cod)Cl]₂ (2.5 mol%), and dArFpe (7.5 mol%).
-
Add anhydrous toluene to dissolve the reagents.
-
Add tert-butyl iodide (2.0 eq) as the HI surrogate.
-
Heat the reaction mixture at 110 °C and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Dodecene, 12-iodo-.
-
Pathway B: Iodination of 11-Dodecen-1-ol via Appel Reaction
This pathway utilizes the readily available 11-dodecen-1-ol and converts the terminal hydroxyl group into a primary iodide using the Appel reaction. This reaction is known for its mild conditions and high efficiency for primary alcohols.
Experimental Protocol:
The Appel reaction provides a reliable method for the conversion of primary alcohols to primary iodides.
-
Materials: 11-dodecen-1-ol, triphenylphosphine (PPh₃), iodine (I₂), imidazole, dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 11-dodecen-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve iodine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane.
-
Add the iodine-imidazole solution dropwise to the alcohol-phosphine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane gradient to yield 1-Dodecene, 12-iodo-.[1]
-
Characterization Data (Predicted)
As no specific experimental data for 1-Dodecene, 12-iodo- is readily available, the following tables summarize the predicted characterization data based on the analysis of similar long-chain terminal alkenes and iodoalkanes.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 1-Dodecene, 12-iodo-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.88 - 5.72 | m | 1H | H-2 (CH₂=CH -) |
| 5.04 - 4.90 | m | 2H | H-1 (H ₂C=CH-)[2] |
| 3.19 | t | 2H | H-12 (-CH₂-I ) |
| 2.04 | q | 2H | H-3 (=CH-CH ₂-) |
| 1.82 | p | 2H | H-11 (-CH ₂-CH₂-I) |
| 1.40 - 1.20 | m | 14H | H-4 to H-10 (-(CH₂)₇-) |
Table 2: Predicted ¹³C NMR Spectral Data for 1-Dodecene, 12-iodo-
| Chemical Shift (δ, ppm) | Assignment |
| 139.2 | C-2 (C H=CH₂)[3][4] |
| 114.1 | C-1 (C H₂=CH)[3][4] |
| 33.8 | C-3 |
| 33.5 | C-11 |
| 30.5 | C-10 |
| 29.4 | Methylene Chain Carbons |
| 29.1 | Methylene Chain Carbons |
| 28.9 | Methylene Chain Carbons |
| 7.1 | C-12 (C H₂-I) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for 1-Dodecene, 12-iodo-
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3077 | Medium | =C-H stretch (sp² C-H)[5][6][7] |
| 2925, 2854 | Strong | -C-H stretch (sp³ C-H)[6] |
| 1641 | Medium | C=C stretch (terminal alkene)[5][7][8] |
| 1465 | Medium | -CH₂- bend (scissoring)[9] |
| 991, 909 | Strong | =C-H bend (out-of-plane)[6] |
| 500-600 | Medium-Strong | C-I stretch[10] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 1-Dodecene, 12-iodo- (Electron Ionization)
| m/z | Proposed Fragment |
| 294 | [M]⁺ (Molecular Ion) |
| 167 | [M - I]⁺ (Loss of iodine radical) |
| 127 | [I]⁺ |
| Various | [CₙH₂ₙ]⁺ and [CₙH₂ₙ₊₁]⁺ fragments from cleavage of the alkyl chain. |
Mandatory Visualizations
Synthetic Workflow
Caption: Proposed synthetic pathways to 1-Dodecene, 12-iodo-.
Hypothetical Signaling Pathway Application
Caption: Hypothetical use of 1-Dodecene, 12-iodo- in lipid signaling research.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of 1-Dodecene, 12-iodo-. The proposed synthetic routes are based on reliable and well-documented chemical transformations, offering a practical starting point for its preparation. The predicted characterization data, presented in a structured format, will aid in the identification and quality control of the synthesized compound. The potential applications of this molecule, particularly in the realm of chemical biology and materials science, underscore the importance of such bifunctional building blocks in modern chemical research. It is anticipated that this guide will facilitate further investigation and utilization of 1-Dodecene, 12-iodo- and its derivatives.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
An In-depth Technical Guide to 12-Iodododec-1-ene
Abstract: This technical guide provides a comprehensive overview of 12-iodododec-1-ene, a bifunctional organic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established chemical principles to detail its properties, synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of long-chain functionalized alkenes.
Introduction and Nomenclature
The compound specified as "1-Dodecene, 12-iodo-" is systematically named 12-iodododec-1-ene according to IUPAC nomenclature. This name clearly indicates a twelve-carbon chain with a double bond at the first carbon (C1) and an iodine atom at the twelfth carbon (C12). This structure provides two distinct reactive sites: a terminal alkene and a primary alkyl iodide, making it a valuable bifunctional building block for the synthesis of complex molecules.
This document serves as a detailed reference, compiling predicted properties, plausible synthetic routes, expected reactivity, and safety considerations.
Chemical and Physical Properties
| Property | 1-Dodecene[2] | 1-Iodododecane[1] | 12-Iodododec-1-ene (Predicted/Calculated) |
| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₅I | C₁₂H₂₃I |
| Molecular Weight | 168.32 g/mol | 296.23 g/mol | 294.22 g/mol |
| Appearance | Colorless liquid | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 213 °C | 159-160 °C at 15 mmHg | > 250 °C at 760 mmHg (with potential decomposition) |
| Melting Point | -35 °C | -5 °C | < -20 °C |
| Density | 0.758 g/cm³ | 1.201 g/cm³ | ~1.1 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂) |
Synthesis and Experimental Protocols
While a specific, optimized synthesis for 12-iodododec-1-ene is not published, a plausible and efficient route can be designed starting from the commercially available 11-dodecen-1-ol. This approach involves the conversion of the terminal hydroxyl group to a primary iodide.
Proposed Synthesis of 12-Iodododec-1-ene from 11-Dodecen-1-ol
This two-step protocol first converts the alcohol to a better leaving group (tosylate) and then substitutes it with iodide.
Caption: Proposed two-step synthesis of 12-iodododec-1-ene.
Experimental Protocol:
-
Tosylation of 11-Dodecen-1-ol:
-
Dissolve 11-dodecen-1-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dodec-11-en-1-yl tosylate, which can be used in the next step without further purification.
-
-
Finkelstein Iodination:
-
Dissolve the crude dodec-11-en-1-yl tosylate (1 equivalent) in acetone.
-
Add sodium iodide (NaI, 3-5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with saturated sodium thiosulfate solution (to remove any excess iodine) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 12-iodododec-1-ene.
-
Reactivity and Potential Applications
12-Iodododec-1-ene possesses two orthogonal reactive sites, which can be addressed selectively or in concert, making it a versatile synthon.
-
Terminal Alkene Reactivity: The double bond can undergo a variety of classic alkene transformations, including hydrogenation, epoxidation, dihydroxylation, and polymerization.
-
Primary Iodide Reactivity: The carbon-iodine bond is susceptible to nucleophilic substitution and is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Application in Cross-Coupling Reactions
The primary iodide moiety makes 12-iodododec-1-ene an ideal partner in cross-coupling reactions, enabling the attachment of various organic fragments to the end of the C12 chain. This is particularly useful for synthesizing complex molecules with long aliphatic linkers.
Caption: Key steps in a palladium-catalyzed cross-coupling reaction.
General Experimental Protocol for a Suzuki Coupling:
-
In a Schlenk flask under an inert atmosphere, combine 12-iodododec-1-ene (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the coupled product.
Relevance in Drug Development and Materials Science
Bifunctional molecules like 12-iodododec-1-ene are valuable in medicinal chemistry and materials science.[3][4] They can serve as:
-
Linkers: For conjugating a bioactive molecule to a targeting moiety, a polymer, or a surface.
-
PROTACs: As a component of the linker in Proteolysis Targeting Chimeras.
-
Monomers: For the synthesis of functionalized polymers where the iodine can be post-polymerization modified.
Spectroscopic Characterization (Predicted)
The structure of 12-iodododec-1-ene can be unambiguously confirmed using a combination of NMR and mass spectrometry.
-
¹H NMR:
-
~5.8 ppm (ddt): One proton (CH =CH₂) coupled to the cis and trans terminal protons and the adjacent CH₂ group.
-
~5.0 ppm (m): Two protons (CH=CH₂ ) corresponding to the terminal vinyl hydrogens.
-
~3.2 ppm (t): Two protons (I-CH₂ -), deshielded by the adjacent iodine atom.
-
~2.0 ppm (q): Two protons (-CH₂ -CH=CH₂), allylic to the double bond.
-
~1.2-1.8 ppm (m): A large multiplet corresponding to the remaining methylene (CH₂) protons in the alkyl chain.
-
-
¹³C NMR:
-
~139 ppm: Signal for the internal sp² carbon (C H=CH₂).
-
~114 ppm: Signal for the terminal sp² carbon (CH=C H₂).
-
~33 ppm: Signal for the allylic carbon (-C H₂-CH=CH₂).
-
~7 ppm: Signal for the carbon attached to iodine (I-C H₂-).
-
~22-30 ppm: A series of peaks for the other sp³ carbons in the chain.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 294.
-
Key Fragments: A prominent peak at m/z = 167 corresponding to the loss of iodine ([M-I]⁺), and characteristic fragmentation patterns of a long-chain alkene.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 12-iodododec-1-ene is not available, the safety precautions should be based on those for similar long-chain alkyl iodides and alkenes.[1][5]
-
Hazards:
-
Likely to be an irritant to the skin, eyes, and respiratory system.
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Long-chain alkyl halides should be handled as potentially toxic.
-
Light-sensitive; may decompose over time to release iodine.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
-
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.
-
Incompatible with strong oxidizing agents and strong bases.
-
-
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.
-
Conclusion
12-Iodododec-1-ene is a promising bifunctional molecule that offers significant synthetic flexibility. Its terminal alkene and primary iodide functionalities can be selectively manipulated to construct complex molecular architectures. While direct experimental data remains scarce, this guide provides a solid foundation for its synthesis, handling, and application based on well-understood chemical principles. Its potential as a versatile building block in areas ranging from medicinal chemistry to polymer science warrants further investigation.
References
An In-depth Technical Guide to 1-Dodecene, 12-iodo-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-Dodecene, 12-iodo-. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related molecules, namely 1-dodecene and 1-iodododecane, and established synthetic methodologies for terminal iodoalkenes. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this functionalized long-chain alkene in medicinal chemistry and material science.
Molecular Structure and Properties
1-Dodecene, 12-iodo- is a long-chain hydrocarbon featuring a terminal double bond and a terminal iodine atom. The systematic IUPAC name for this compound is 12-iodododec-1-ene. The structure combines the reactivity of an alpha-olefin with the synthetic versatility of a primary alkyl iodide, making it an interesting, albeit not extensively studied, building block.
The molecular formula is C12H23I, and the calculated molecular weight is 294.21 g/mol . The structure can be represented as:
CH2=CH-(CH2)9-CH2I
Predicted Physicochemical Properties
The properties of 1-Dodecene, 12-iodo- are expected to be influenced by both the long alkyl chain, which imparts lipophilicity, and the polar carbon-iodine bond. The terminal double bond provides a site for various addition reactions.
Data Presentation
For comparative purposes, the known physical properties of the parent alkene, 1-dodecene, and the corresponding saturated alkyl iodide, 1-iodododecane, are presented below. These values provide a baseline for estimating the properties of 1-Dodecene, 12-iodo-.
Table 1: Physical Properties of 1-Dodecene
| Property | Value | Reference |
| CAS Number | 112-41-4 | [1][2][3][4] |
| Molecular Formula | C12H24 | [1][2][3][4][5] |
| Molecular Weight | 168.32 g/mol | [1][2][5] |
| Melting Point | -35 °C | [2][6] |
| Boiling Point | 213 °C | [2][6] |
| Density | 0.75 g/mL | [2] |
Table 2: Physical Properties of 1-Iodododecane
| Property | Value | Reference |
| CAS Number | 4292-19-7 | [7][8] |
| Molecular Formula | C12H25I | [7][8] |
| Molecular Weight | 296.23 g/mol | [7][8] |
| IUPAC Name | 1-iodododecane | [8] |
Based on these related compounds, the following properties for 1-Dodecene, 12-iodo- can be anticipated:
Table 3: Predicted Properties of 1-Dodecene, 12-iodo-
| Property | Predicted Value | Justification |
| Molecular Formula | C12H23I | Based on chemical structure |
| Molecular Weight | 294.21 g/mol | Calculated from molecular formula |
| Boiling Point | > 213 °C | The addition of a heavy iodine atom is expected to increase the boiling point compared to 1-dodecene. |
| Density | > 0.75 g/mL | The higher molecular weight and the presence of iodine are expected to increase the density compared to 1-dodecene. |
| Solubility | Insoluble in water; Soluble in organic solvents | Consistent with long-chain hydrocarbons and alkyl halides. |
Experimental Protocols
While a specific, validated protocol for the synthesis of 1-Dodecene, 12-iodo- is not documented, a plausible synthetic route can be designed based on established methods for the synthesis of terminal iodoalkenes. A common strategy involves the hydroiodination of a terminal alkyne or the functionalization of a terminal diene. A more direct approach could involve the anti-Markovnikov hydroiodination of 1,11-dodecadiene.
Proposed Synthesis: Anti-Markovnikov Hydroiodination of 1,11-Dodecadiene
This proposed method involves the radical addition of hydrogen iodide to 1,11-dodecadiene. The use of a radical initiator directs the iodine atom to the terminal carbon, away from the more substituted position of the double bond.
Materials:
-
1,11-Dodecadiene
-
Hydrogen Iodide (HI)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous, non-polar solvent (e.g., hexane or heptane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: A dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with 1,11-dodecadiene and the anhydrous solvent.
-
Initiation: The solution is purged with the inert gas. The radical initiator is then added to the flask.
-
Hydroiodination: Gaseous hydrogen iodide is bubbled through the solution at a controlled rate, or a solution of HI in a suitable solvent is added dropwise. The reaction mixture is typically stirred at room temperature or gently heated to initiate the radical chain reaction.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess HI is neutralized by washing with a dilute aqueous solution of sodium thiosulfate, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 1-Dodecene, 12-iodo-.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the positions of the double bond and the iodine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C=C double bond and the C-I bond.
Mandatory Visualization
Proposed Synthetic Pathway for 1-Dodecene, 12-iodo-
Caption: Proposed synthetic route to 1-Dodecene, 12-iodo-.
General Experimental Workflow for Synthesis and Characterization
Caption: A typical workflow for organic synthesis and analysis.
Potential Applications in Drug Development
While no specific biological activity or drug development applications for 1-Dodecene, 12-iodo- have been reported, its structure suggests potential utility as a versatile intermediate in medicinal chemistry. The terminal alkene can be used in various coupling reactions and functional group transformations.[9] The terminal iodide is an excellent leaving group, making it suitable for nucleophilic substitution reactions to introduce a wide range of functionalities.
The long lipophilic carbon chain could be exploited to improve the membrane permeability and pharmacokinetic properties of drug candidates. Functionalized long-chain alkenes are of interest in the development of novel lipids for drug delivery systems, such as liposomes and lipid nanoparticles.
Conclusion
1-Dodecene, 12-iodo- represents an intriguing yet underexplored molecule with potential as a building block in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in drug discovery and materials science. The methodologies and data presented herein offer a starting point for researchers venturing into the study of this and related functionalized long-chain olefins.
References
- 1. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-Dodecene [webbook.nist.gov]
- 4. 1-Dodecene [webbook.nist.gov]
- 5. 1-Dodecene (CAS 112-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1-dodecene, 112-41-4 [thegoodscentscompany.com]
- 7. Dodecane, 1-iodo- [webbook.nist.gov]
- 8. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Technical Guide: 1-Dodecene, 12-iodo- — Commercial Availability, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Dodecene, 12-iodo-, a specialty chemical with potential applications in organic synthesis and drug development. Due to its lack of commercial availability from major chemical suppliers, this guide focuses on a feasible synthetic route, physical and chemical properties of the target compound and its precursors, and detailed experimental considerations.
Commercial Availability
A thorough search of commercial chemical databases and supplier catalogs indicates that 1-Dodecene, 12-iodo- (CAS Number not assigned) is not a stock chemical and is unavailable for direct purchase. Researchers requiring this compound will need to pursue custom synthesis. The logical precursor for this synthesis, 12-bromo-1-dodecene, is also a specialty chemical, though it is available from some custom synthesis providers. The more readily available starting material for the synthesis of these C12 functionalized alkenes is 1-dodecene.
Physicochemical Data
The following table summarizes the key physicochemical properties of the readily available starting material, 1-dodecene, the key intermediate, 12-bromo-1-dodecene, and the target compound, 1-Dodecene, 12-iodo-. Data for the iodo- compound are estimated based on the properties of similar long-chain alkyl iodides.
| Property | 1-Dodecene | 12-Bromo-1-dodecene | 1-Dodecene, 12-iodo- |
| CAS Number | 112-41-4 | 99828-63-4 | Not Assigned |
| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₃Br | C₁₂H₂₃I |
| Molecular Weight ( g/mol ) | 168.32 | 247.22 | 294.22 |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid (Expected) |
| Boiling Point (°C) | 213-216 | ~277 (Predicted) | ~310 (Predicted) |
| Melting Point (°C) | -35 | N/A | N/A |
| Density (g/mL at 20°C) | 0.758 | ~1.05 | ~1.23 (Estimated) |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone. | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. |
Proposed Synthesis Workflow
The most practical approach for the synthesis of 1-Dodecene, 12-iodo- is a two-step process starting from the commercially available 1-dodecene. The first step involves the anti-Markovnikov hydrobromination of 1-dodecene to yield 12-bromo-1-dodecene. The subsequent step is a Finkelstein reaction to substitute the bromine atom with iodine.
Experimental Protocols
Step 1: Synthesis of 12-Bromo-1-dodecene (Anti-Markovnikov Hydrobromination)
This procedure is adapted from established methods for the anti-Markovnikov addition of HBr to terminal alkenes.
Materials:
-
1-Dodecene (1.0 eq)
-
Hydrobromic acid (48% aqueous solution, excess)
-
Azobisisobutyronitrile (AIBN) or other radical initiator (catalytic amount)
-
Anhydrous solvent (e.g., hexane or heptane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-dodecene in the anhydrous solvent.
-
Add the radical initiator (e.g., AIBN).
-
Slowly add an excess of 48% hydrobromic acid.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 12-bromo-1-dodecene.
Step 2: Synthesis of 1-Dodecene, 12-iodo- (Finkelstein Reaction)
This is a classic SN2 reaction where the bromide is exchanged for an iodide.[1][2] The reaction is driven to completion by the precipitation of sodium bromide in acetone.
Materials:
-
12-Bromo-1-dodecene (1.0 eq)
-
Sodium iodide (NaI, 1.5 - 3.0 eq)
-
Anhydrous acetone
-
Diethyl ether or other extraction solvent
-
Deionized water
-
Anhydrous sodium thiosulfate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 12-bromo-1-dodecene in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium iodide to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium bromide will form as the reaction progresses.[1][2]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate (to remove any residual iodine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Dodecene, 12-iodo-.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Finkelstein Reaction Mechanism
The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Safety Considerations
-
1-Dodecene: Combustible liquid. May be fatal if swallowed and enters airways. Causes skin and eye irritation.[3]
-
12-Bromo-1-dodecene: Handle with care as with all alkyl bromides, which are generally irritants and may have lachrymatory effects.
-
1-Dodecene, 12-iodo-: Alkyl iodides are typically more reactive than the corresponding bromides and chlorides and can be light-sensitive. Store in a cool, dark place.
-
Hydrobromic acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Acetone: Highly flammable liquid and vapor.
-
Sodium iodide: May cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.
This technical guide provides a starting point for researchers interested in the synthesis and application of 1-Dodecene, 12-iodo-. The provided protocols may require optimization based on laboratory conditions and available equipment.
References
Potential Research Applications of Functionalized Dodecenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecenes, twelve-carbon alkenes, serve as versatile building blocks in organic synthesis. Their functionalization opens up a vast chemical space with diverse applications spanning materials science, drug delivery, agriculture, and surfactant chemistry. This technical guide explores the synthesis and potential research applications of key functionalized dodecenes, with a focus on dodecenyl succinic anhydride (DDSA), dodecenols, and related derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to facilitate further research and development in this promising area.
Introduction
The reactivity of the double bond in dodecenes allows for a variety of chemical modifications, leading to the introduction of diverse functional groups. This process, known as functionalization, transforms the simple hydrocarbon into a molecule with tailored properties and reactivity. These functionalized dodecenes are of significant interest due to their amphiphilic nature, biocompatibility in certain forms, and ability to participate in polymerization and cross-linking reactions. This guide will delve into the synthesis of these valuable compounds and their applications in cutting-edge research areas.
Synthesis of Functionalized Dodecenes
Synthesis of Dodecenyl Succinic Anhydride (DDSA)
Dodecenyl succinic anhydride is a key functionalized dodecene with wide-ranging applications. It is typically synthesized via the ene reaction between maleic anhydride and a dodecene isomer mixture (often derived from polyisobutylene).
Experimental Protocol: Synthesis of Dodecenyl Succinic Anhydride [1][2][3]
-
Materials: Polyisobutylene (or other dodecene source), maleic anhydride, catalyst (e.g., organic peroxide), initiator, solvent (optional, e.g., xylene).
-
Procedure:
-
In a suitable reactor, mix polyisobutylene and maleic anhydride. The molar ratio of maleic anhydride to the monomer total can be controlled to be in the range of 40%-55% to improve the conversion rate.[2]
-
Add a catalyst and an initiator to the reactor. The pH of the reaction system may be adjusted at this stage.[1][3]
-
Heat the reaction mixture to a high temperature (specific temperature can vary depending on the catalyst and reactants) and stir vigorously for a set period to allow the ene reaction to proceed.[1][3]
-
After the reaction is complete, the crude product is purified by distillation under reduced pressure.[1]
-
A controlled cooling period of 5-8 hours is implemented to improve the product conversion rate.[3]
-
Lipase-Catalyzed Synthesis of Dodecyl Esters
Enzymatic synthesis offers a green and selective alternative for producing functionalized dodecenes, such as dodecyl esters, which have applications as flavor compounds and in cosmetics.
Experimental Protocol: Lipase-Catalyzed Esterification of Dodecanol [4]
-
Materials: 1-Dodecanol, a suitable carboxylic acid (e.g., butyric acid), immobilized lipase (e.g., from porcine pancreas), and an organic solvent (e.g., hexane).
-
Procedure:
-
Prepare a reaction mixture with a 1:2 molar ratio of butyric acid to 1-dodecanol in hexane.[4]
-
Add the immobilized lipase to the mixture. The amount of enzyme can range from 5-30 mg per 0.1 µmol of acid.[4]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with stirring for a duration of 1 to 30 hours.[4]
-
Monitor the progress of the esterification by titrating the residual acid with a standardized alcoholic solution of NaOH.[4]
-
Upon completion, the enzyme can be filtered off, and the product can be purified from the solvent.
-
Applications in Material Science
Epoxy Resin Curing
Dodecenyl succinic anhydride is widely used as a curing agent (hardener) for epoxy resins. The anhydride group reacts with the epoxide groups and any hydroxyl groups present, leading to a cross-linked, durable polymer network.
Experimental Workflow: Epoxy Resin Curing with DDSA
Caption: Workflow for curing epoxy resins using DDSA.
Polymer Synthesis
Functionalized dodecenes can be polymerized to create materials with tailored properties. For example, ring-opening metathesis polymerization (ROMP) of tetracyclododecene derivatives can yield polymers with specific thermal and mechanical characteristics.
Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) of Ethyl-Tetracyclododecene [5]
-
Materials: 8-ethyl-tetracyclo[4.4.0.1^2,5.1^7,10]dodec-3-ene (Et-TCD), tungsten hexachloride (WCl6), triisobutyl aluminium (iso-Bu3Al), ethanol, 1-hexene (as a molecular weight controlling agent), and an anhydrous solvent (e.g., cyclohexane).
-
Procedure:
-
Prepare a ternary catalyst system consisting of WCl6, iso-Bu3Al, and ethanol in an optimal molar ratio (e.g., Et-TCD/WCl3/iso-Bu3Al/ethanol of 500/1/3/2).[5]
-
In an inert atmosphere, dissolve the Et-TCD monomer in the anhydrous solvent.
-
Introduce the catalyst system to initiate the polymerization. 1-Hexene can be added to control the molecular weight of the resulting polymer.[5]
-
Allow the reaction to proceed until the desired conversion is achieved.
-
The resulting polymer (p-Et-TCD) can be isolated and subsequently hydrogenated using a catalyst like Pd/γ-Al2O3 to modify its properties.[5]
-
Applications in Drug Delivery
Modified Chitosan Hydrogels
Functionalization of chitosan, a biocompatible polysaccharide, with DDSA enhances its hydrophobicity, making it a suitable carrier for hydrophobic drugs. The resulting hydrogels can provide sustained drug release.[6]
Reaction Mechanism: Chitosan Modification with DDSA [7][8][9]
Caption: Reaction of chitosan with DDSA.
Experimental Protocol: Preparation of DDSA-Modified Chitosan Hydrogels for Drug Delivery [6]
-
Materials: Chitosan, dodecenyl succinic anhydride (DDSA), a suitable solvent system (e.g., aqueous acetic acid), and a hydrophobic drug (e.g., thymol).
-
Procedure:
-
Dissolve chitosan in an aqueous acetic acid solution to obtain a homogenous solution.
-
Add DDSA to the chitosan solution and stir to allow for the acylation reaction to occur. The reaction introduces the hydrophobic dodecenyl chains onto the chitosan backbone.[6]
-
The resulting DDSA-modified chitosan can then be formed into hydrogels.
-
For drug loading, the hydrophobic drug can be incorporated into the hydrogel matrix during its formation or by soaking the pre-formed hydrogel in a drug solution.
-
Characterize the hydrogels for their physical properties, drug loading efficiency, and in vitro drug release profile.
-
Applications in Surfactant Chemistry
The amphiphilic nature of certain functionalized dodecenes makes them effective surfactants. For instance, branched dodecyl phenol polyoxyethylene ethers, synthesized from branched dodecenes, exhibit excellent wetting properties.[10]
Experimental Protocol: Synthesis of Dodecene-Based Surfactants [10]
-
Materials: Branched dodecene, phenol, catalyst for alkylation, ethylene oxide.
-
Procedure:
-
Alkylation: React branched dodecene with phenol in the presence of a suitable catalyst to produce branched dodecyl phenol (b-DP). A conversion rate of 98.1% and a selectivity of 95.9% towards b-DP have been reported.[10]
-
Ethoxylation: React the obtained b-DP with a controlled amount of ethylene oxide to add polyoxyethylene chains of desired lengths (e.g., b-DPEO₇, b-DPEO₁₀, b-DPEO₁₂).[10]
-
The resulting branched dodecyl phenol polyoxyethylene ethers can then be characterized for their surfactant properties, such as critical micelle concentration (CMC) and surface tension reduction.
-
Biological Activity and Signaling Pathways
Pheromonal Activity
Certain dodecenols and their derivatives act as insect pheromones, mediating communication for mating and trail-following. For example, (Z)-7-dodecenol is a known pheromone component. The biosynthesis of these compounds in insects involves a series of enzymatic reactions, including desaturation and chain shortening of fatty acids.
Pheromone Biosynthesis Pathway
Caption: Biosynthesis of (Z)-7-dodecenol.
Interference with Ecdysone Signaling
Recent research has shown that 2-dodecanone, a functionalized dodecane, can interfere with the ecdysone signaling pathway in insects. Ecdysone is a crucial steroid hormone that regulates key developmental processes like molting and metamorphosis.
Ecdysone Signaling Pathway [1][11][12]
Caption: Ecdysone signaling pathway and potential interference.
This interference with a critical hormonal pathway highlights a potential application of functionalized dodecenes in the development of novel, targeted insecticides.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of functionalized dodecenes.
Table 1: Synthesis and Properties of Dodecenyl Succinic Anhydride (DDSA) Derivatives
| Property | Value | Reference |
| DDSA-Starch Degree of Substitution | 0.0256% | [13] |
| DDSA-Starch Reaction Efficiency | 42.7% | [13] |
| Wet Shear Strength Improvement (6% DDSA in starch adhesive) | 72.4% | [13] |
| Branched Dodecene to b-DP Conversion | 98.1% | [10] |
| Branched Dodecene to b-DP Selectivity | 95.9% | [10] |
Table 2: Surfactant Properties of a Dodecene-Based Surfactant (b-DPEO₁₀) [14]
| Property | Value |
| Critical Micelle Concentration (CMC) | 1.3 x 10⁻² g L⁻¹ |
| Surface Tension at CMC | 31.55 mN m⁻¹ |
Table 3: Hydroformylation of 1-Dodecene
| Catalyst System | Yield of Aldehydes | n:iso Ratio | Reference |
| Rhodium sulfoxantphos in microemulsion | ~60% (after 24h) | 98:2 |
Conclusion and Future Perspectives
Functionalized dodecenes are a class of compounds with a broad and growing range of research applications. From enhancing the properties of polymers and acting as efficient surfactants to their potential in controlled drug release and as targeted agricultural agents, their versatility is evident. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers to explore and expand upon these applications. Future research will likely focus on developing more efficient and sustainable synthesis methods, exploring the full potential of these compounds in biomedical applications, and elucidating their interactions with biological systems to design next-generation materials and bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical properties of starch adhesives enhanced by esterification modification with dodecenyl succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1-Dodecene, 12-iodo- in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the bifunctional molecule 1-dodecene, 12-iodo- in a variety of organic synthetic transformations. This unique reagent, possessing both a terminal alkene and a primary iodide, serves as a versatile building block for the synthesis of complex molecules, including those with potential applications in drug discovery and materials science.
Introduction to 1-Dodecene, 12-iodo-
1-Dodecene, 12-iodo- is a long-chain hydrocarbon featuring two distinct reactive sites: a terminal double bond susceptible to a range of addition reactions, and a primary iodo group that readily participates in nucleophilic substitution and cross-coupling reactions. This dual functionality allows for sequential or orthogonal chemical modifications, making it a valuable synthon for introducing a C12 aliphatic chain with handles for further elaboration at both ends.
Molecular Structure:
Synthesis of 1-Dodecene, 12-iodo-
While not readily commercially available, 1-dodecene, 12-iodo- can be synthesized from commercially available starting materials such as 1,12-dodecanediol. A plausible synthetic route is outlined below.
Caption: Proposed multi-step synthesis of 1-dodecene, 12-iodo-.
Experimental Protocol: Synthesis from 1,12-Dodecanediol
Step 1: Monotosylation of 1,12-Dodecanediol
-
Dissolve 1,12-dodecanediol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into cold dilute HCl and extract with diethyl ether.
-
Wash the organic layer with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 12-hydroxy-1-dodecyl tosylate.
Step 2: Iodination
-
Dissolve the tosylate from the previous step (1.0 eq) in acetone.
-
Add sodium iodide (3.0 eq) and stir the mixture at reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous Na2SO4, and concentrate to give crude 12-iodo-1-dodecanol, which can be used in the next step without further purification.
Step 3: Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
After 15 minutes, add a solution of 12-iodo-1-dodecanol (1.0 eq) in DCM.
-
Stir for 45 minutes at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield crude 12-iodododecanal.
Step 4: Wittig Reaction
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF, add n-butyllithium (1.1 eq) at 0 °C.
-
Stir the resulting ylide solution for 30 minutes at room temperature.
-
Cool the solution to -78 °C and add a solution of 12-iodododecanal (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH4Cl and extract with petroleum ether.
-
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography to afford 1-dodecene, 12-iodo-.
Applications in Cross-Coupling Reactions
The primary iodide of 1-dodecene, 12-iodo- is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
Caption: Overview of cross-coupling reactions using 1-dodecene, 12-iodo-.
3.1. Suzuki Coupling
The Suzuki reaction facilitates the coupling of the iodide with an organoboron compound, typically a boronic acid or ester, to form a C(sp3)-C(sp2) or C(sp3)-C(sp3) bond.[1][2][3]
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a flask, add 1-dodecene, 12-iodo- (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Table 1: Representative Suzuki Coupling Reactions with Alkyl Halides
| Alkyl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iododecane | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene/EtOH/H2O | 90 | 12 | 85 | [2] |
| 1-Bromooctane | 4-Methoxy-phenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | Dioxane | 100 | 18 | 78 | [1] |
3.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp3)-C(sp) bond by reacting the iodide with a terminal alkyne.[4][5][6][7]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add 1-dodecene, 12-iodo- (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add phenylacetylene (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Sonogashira Coupling Reactions with Alkyl Halides
| Alkyl Halide | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodooctane | Phenylacetylene | Pd(PPh3)4 (2) | CuI (4) | Et3N | THF | 25 | 12 | 92 | [5] |
| 1-Bromodecane | 1-Heptyne | Pd(dppf)Cl2 (3) | CuI (5) | DBU | DMF | 60 | 24 | 81 | [4] |
3.3. Heck Coupling
The Heck reaction involves the coupling of the iodide with an alkene to form a new C-C bond, typically with the formation of a more substituted alkene.[8][9][10][11]
Experimental Protocol: Heck Coupling with Styrene
-
In a sealed tube, combine 1-dodecene, 12-iodo- (1.0 eq), styrene (1.5 eq), Pd(OAc)2 (0.03 eq), a phosphine ligand such as P(o-tolyl)3 (0.06 eq), and a base like triethylamine or K2CO3 (2.0 eq).
-
Add a solvent such as DMF or acetonitrile.
-
Degas the mixture and then heat to 80-120 °C for 12-48 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute with water and extract with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Heck Coupling Reactions with Alkyl Halides
| Alkyl Halide | Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iododecane | Methyl acrylate | Pd(OAc)2 (2) | NaOAc | DMF | 100 | 24 | 75 | [8] |
| 1-Bromooctane | Styrene | Pd(dppf)Cl2 (3) | Et3N | Acetonitrile | 120 | 36 | 68 | [10] |
Grignard Reagent Formation and Subsequent Reactions
The primary iodide can be converted into a Grignard reagent, transforming the electrophilic carbon into a nucleophilic one. This opens up possibilities for reactions with a wide range of electrophiles.
Caption: Formation and reaction of the Grignard reagent.
Experimental Protocol: Grignard Reagent Formation and Reaction with Benzaldehyde
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere, for example, by adding a small crystal of iodine.
-
Add dry diethyl ether or THF to the flask.
-
Add a solution of 1-dodecene, 12-iodo- (1.0 eq) in the same dry ether dropwise to initiate the reaction. The reaction may require gentle heating to start.
-
Once the reaction is initiated, add the remaining solution of the iodide at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in dry ether dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO4.
-
Concentrate the solvent and purify the resulting alcohol by column chromatography.
Table 4: Representative Grignard Reactions with Alkyl Halides
| Alkyl Halide | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromobutane | Acetone | Diethyl ether | 0 to RT | 3 | 88 |
| 1-Iodohexane | Cyclohexanone | THF | 0 to RT | 4 | 82 |
Disclaimer: The experimental protocols and quantitative data provided are based on general procedures and results for similar classes of compounds. Actual reaction conditions and yields may vary for 1-dodecene, 12-iodo- and should be optimized for specific applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: 1-Dodecene, 12-iodo- as a Versatile Precursor for Advanced Polymer Synthesis
Introduction
1-Dodecene, 12-iodo- is a functionalized α-olefin monomer designed for the synthesis of advanced polyolefin-based materials. The presence of a terminal iodo group on a flexible C10 spacer arm provides a unique platform for creating polymers with precisely controlled architectures and tailored functionalities. This monomer is particularly valuable for researchers in materials science, polymer chemistry, and drug development who require polymers with reactive sites for post-polymerization modification.
Key Features and Applications
The primary advantage of poly(1-dodecene, 12-iodo-) lies in its capacity for post-polymerization modification. The terminal carbon-iodine bond is a versatile functional handle that can be transformed into a wide array of other chemical groups through well-established synthetic routes. This enables the creation of a diverse library of functional polymers from a single parent polymer.
-
Grafting and Side-Chain Functionalization: The iodo-functionalized polymer serves as an excellent macroinitiator or macro-monomer for grafting other polymer chains, leading to the formation of comb or brush copolymers. These structures are useful in applications such as surface modification, lubrication, and viscosity modification.
-
Bioconjugation and Drug Delivery: The terminal iodide can be converted to other functional groups, such as azides or amines, which are amenable to bioconjugation reactions. For example, subsequent "click chemistry" reactions can be used to attach peptides, proteins, or small-molecule drugs, creating polymer-drug conjugates for targeted delivery systems.
-
Development of Advanced Materials: The introduction of polar functional groups through modification of the iodo-moiety can dramatically alter the physical properties of the polyolefin backbone, improving adhesion, wettability, and compatibility with other materials. This is particularly useful for creating novel composites, blends, and coatings.
-
Cross-linking and Network Formation: The terminal iodo-groups can participate in cross-linking reactions to form polymer networks and gels. These materials can find applications as sealants, elastomers, or scaffolds for tissue engineering.
The long aliphatic spacer between the polymer backbone and the iodo-group ensures that the reactive site is accessible for chemical transformations and minimizes steric hindrance, leading to high reaction efficiencies during post-polymerization modification.
Experimental Protocols
Protocol 1: Synthesis of 1-Dodecene, 12-iodo- Monomer
This protocol describes the synthesis of 1-dodecene, 12-iodo- from the commercially available starting material, 11-dodecen-1-ol. The synthesis is a two-step process involving the conversion of the terminal alcohol to a tosylate, followed by a Finkelstein reaction to yield the desired iodo-functionalized monomer.
Materials:
-
11-dodecen-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Step 1: Tosylation of 11-dodecen-1-ol
-
In a round-bottom flask under an inert atmosphere, dissolve 11-dodecen-1-ol (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate product, which is used in the next step without further purification.
-
-
Step 2: Iodination (Finkelstein Reaction)
-
Dissolve the crude tosylate from the previous step in anhydrous acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Resuspend the residue in diethyl ether and water.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield pure 1-dodecene, 12-iodo-.
-
Table 1: Representative Data for Monomer Synthesis
| Parameter | Value |
| Starting Material | 11-dodecen-1-ol |
| Molecular Weight | 184.32 g/mol |
| Final Product | 1-Dodecene, 12-iodo- |
| Molecular Weight | 294.22 g/mol |
| Overall Yield | 75-85% |
| Purity (by GC-MS) | >98% |
Protocol 2: Polymerization of 1-Dodecene, 12-iodo- via Metallocene Catalysis
This protocol outlines the polymerization of 1-dodecene, 12-iodo- using a zirconocene catalyst system. All manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
Materials:
-
1-Dodecene, 12-iodo- (purified and degassed)
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) (10 wt% solution in toluene)
-
Toluene (anhydrous, degassed)
-
Methanol
-
Hydrochloric acid (10% in methanol)
-
Hexanes
Procedure:
-
Reactor Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer and ensure it is thoroughly dried and purged with an inert gas.
-
Introduce anhydrous toluene into the reactor via cannula.
-
Add the desired amount of 1-dodecene, 12-iodo- monomer to the reactor.
-
-
Catalyst Activation and Polymerization:
-
In a separate Schlenk flask, dissolve Cp₂ZrCl₂ in a small amount of toluene.
-
In another Schlenk flask, add the required volume of MAO solution.
-
Carefully add the Cp₂ZrCl₂ solution to the MAO solution and stir for 15-30 minutes to pre-activate the catalyst. The solution should change color.
-
Inject the activated catalyst solution into the reactor containing the monomer to initiate polymerization.
-
Maintain the reaction at the desired temperature (e.g., 25-50 °C) and stir for the specified time (e.g., 1-4 hours).
-
-
Polymer Isolation and Purification:
-
Quench the polymerization by adding acidified methanol (10% HCl).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Dissolve the polymer in a minimal amount of a suitable solvent (e.g., hot toluene or hexanes) and re-precipitate it into methanol to further purify it.
-
Collect the final polymer and dry it under vacuum at 40-50 °C to a constant weight.
-
Table 2: Polymerization Conditions and Results
| Run | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 500:1 | 25 | 2 | 65 | 35.2 | 2.1 |
| 2 | 1000:1 | 25 | 2 | 58 | 58.9 | 1.9 |
| 3 | 500:1 | 50 | 1 | 78 | 29.5 | 2.3 |
| 4 | 1000:1 | 50 | 1 | 71 | 45.1 | 2.0 |
Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) determined by Gel Permeation Chromatography (GPC).
Protocol 3: Post-Polymerization Modification: Azidation
This protocol describes the conversion of the terminal iodo-groups on the polymer to azide groups, which are useful for subsequent "click chemistry" reactions.
Materials:
-
Poly(1-dodecene, 12-iodo-)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Methanol
Procedure:
-
Dissolve the poly(1-dodecene, 12-iodo-) in anhydrous DMF in a round-bottom flask.
-
Add an excess of sodium azide (e.g., 10 eq per iodo-group).
-
Heat the mixture to 60-80 °C and stir under an inert atmosphere for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the modified polymer by pouring the DMF solution into a large volume of methanol/water (1:1).
-
Collect the polymer by filtration.
-
Redissolve the polymer in toluene and re-precipitate into methanol to ensure complete removal of DMF and excess NaN₃.
-
Dry the final azido-functionalized polymer under vacuum.
-
Confirm the conversion by FTIR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene protons adjacent to the functional group).
Visualizations
Application Notes and Protocols: Surface Modification using 1-Dodecene, 12-iodo-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed protocols for the surface modification of various substrates using 1-dodecene, 12-iodo-. This bifunctional molecule offers unique opportunities for creating well-defined and reactive surfaces for a range of applications, including biosensing, drug delivery, and tailored biomaterial interfaces.
Introduction
1-Dodecene, 12-iodo- is a long-chain hydrocarbon featuring two distinct functional groups: a terminal alkene (-CH=CH2) and a primary iodo (-I) group. This dual functionality allows for versatile surface attachment strategies. The terminal alkene can participate in hydrosilylation reactions on silicon-based materials or photochemical grafting on various substrates. The terminal iodo group offers a reactive site for subsequent post-modification steps, such as nucleophilic substitution or cross-coupling reactions, enabling the attachment of a wide array of molecules, including biomolecules and nanoparticles.
Potential Applications
-
Biomolecule Immobilization: The terminal iodo group can be displaced by thiol or amine-containing biomolecules (e.g., proteins, peptides, DNA) for covalent attachment to the surface.
-
Controlled Surface Wettability: The long alkyl chain of dodecene can create hydrophobic surfaces. The terminal group can be modified to introduce hydrophilic functionalities, allowing for precise control over surface energy.
-
Drug Delivery Platforms: Functionalized surfaces can be used to load and release drugs in a controlled manner.
-
Antifouling Surfaces: Modification with polymers like polyethylene glycol (PEG) via the iodo-terminus can create surfaces resistant to non-specific protein adsorption.
Quantitative Data Summary
The following table summarizes representative quantitative data for self-assembled monolayers (SAMs) formed from long-chain alkenes and related molecules on different substrates. These values should be considered as expected ranges for monolayers of 1-dodecene, 12-iodo-, and actual values may vary depending on the specific experimental conditions and substrate used.
| Parameter | Substrate | Expected Value | Characterization Technique |
| Water Contact Angle (Advancing) | Si(111)-H | 105° - 115° | Goniometry |
| Glass (Hydroxylated) | 95° - 105° | Goniometry | |
| Monolayer Thickness | Si(111) | 1.2 - 1.5 nm | Ellipsometry, X-ray Reflectivity |
| Gold | 1.3 - 1.6 nm | Ellipsometry, X-ray Reflectivity | |
| Surface Coverage | Gold | 3.0 - 4.5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Rutherford Backscattering Spectrometry (RBS) |
| Iodine (I 3d) Binding Energy | Modified Surface | ~620 eV (I 3d5/2), ~631 eV (I 3d3/2) | X-ray Photoelectron Spectroscopy (XPS)[1][2][3] |
Experimental Protocols
Here, we provide detailed protocols for the surface modification of silicon and gold substrates with 1-dodecene, 12-iodo-.
Protocol 1: Hydrosilylation of 1-Dodecene, 12-iodo- on Hydrogen-Terminated Silicon (Si-H)
This protocol describes the formation of a covalently attached monolayer on a silicon surface via the reaction of the terminal alkene with the Si-H surface.
Materials:
-
Silicon wafers (e.g., Si(111) or Si(100))
-
1-Dodecene, 12-iodo-
-
Anhydrous toluene or mesitylene
-
2% Hydrofluoric acid (HF) solution (EXTREME CAUTION: Handle with appropriate personal protective equipment)
-
Ammonium fluoride (NH₄F) solution (40%)
-
Deionized water (18 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Sonciate the wafers in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the wafers under a stream of high-purity nitrogen.
-
-
Hydrogen Termination of Silicon Surface:
-
Immerse the clean silicon wafers in a 2% HF solution for 2 minutes to remove the native oxide layer.
-
Rinse thoroughly with deionized water.
-
Immerse the wafers in a 40% NH₄F solution for 10-15 minutes to create a high-quality, atomically flat Si-H surface.
-
Rinse again with deionized water and dry completely with nitrogen gas.
-
-
Monolayer Formation (Thermal Method):
-
Prepare a 1-10 mM solution of 1-dodecene, 12-iodo- in anhydrous toluene or mesitylene in a Schlenk flask.
-
De-gas the solution with nitrogen for 30 minutes.
-
Place the freshly prepared Si-H substrates in the solution under a nitrogen atmosphere.
-
Heat the solution to 160-200°C for 2-4 hours.[4]
-
Allow the solution to cool to room temperature.
-
-
Post-Reaction Cleaning:
-
Remove the substrates from the reaction solution.
-
Rinse thoroughly with fresh toluene, followed by ethanol.
-
Sonciate briefly (1-2 minutes) in ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
-
-
Characterization:
-
Measure the static water contact angle to confirm the formation of a hydrophobic monolayer.
-
Use ellipsometry to determine the thickness of the organic layer.
-
Employ XPS to confirm the presence of iodine and carbon on the surface.
-
Protocol 2: Photochemical Grafting of 1-Dodecene, 12-iodo- on Hydroxylated Surfaces (e.g., Glass, SiO₂)
This protocol utilizes UV irradiation to initiate the reaction between the terminal alkene and a hydroxylated surface.
Materials:
-
Glass slides or silicon wafers with a native oxide layer
-
1-Dodecene, 12-iodo-
-
Anhydrous hexane or other suitable non-absorbing solvent
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Highly corrosive and explosive. Handle with extreme care and appropriate PPE).
-
UV lamp (e.g., 254 nm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Hydroxylation:
-
Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinse extensively with deionized water.
-
Dry the substrates under a stream of nitrogen.
-
-
Monolayer Formation:
-
Prepare a 1-10 mM solution of 1-dodecene, 12-iodo- in anhydrous hexane in a quartz reaction vessel.
-
De-gas the solution with nitrogen for 30 minutes.
-
Place the hydroxylated substrates in the solution.
-
Irradiate the solution with a UV lamp (e.g., 254 nm) for 4-8 hours under a nitrogen atmosphere.[5]
-
-
Post-Reaction Cleaning:
-
Remove the substrates from the reaction solution.
-
Rinse thoroughly with fresh hexane, followed by ethanol.
-
Sonciate briefly (1-2 minutes) in ethanol.
-
Dry the substrates under a stream of nitrogen.
-
-
Characterization:
-
Perform contact angle, ellipsometry, and XPS measurements as described in Protocol 1.
-
Protocol 3: Surface Modification via Grignard Reagent Formation
This protocol describes a two-step process where the iodo-terminated monolayer is first formed, and then the terminal iodine is converted to a Grignard reagent for further reaction. This is an advanced technique requiring strict anhydrous and anaerobic conditions.
Materials:
-
Iodo-terminated surface (prepared as in Protocol 1 or 2)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
An appropriate electrophile for the subsequent reaction (e.g., an aldehyde, ketone, or CO₂)
-
Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation:
-
Place the iodo-terminated substrate and magnesium turnings in a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous diethyl ether or THF via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating to initiate the formation of the surface-bound Grignard reagent.[6][7] The reaction progress can be monitored by testing for the presence of the Grignard reagent using a quenching agent (e.g., iodine).
-
-
Reaction with Electrophile:
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a solution of the desired electrophile in the same anhydrous solvent.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Work-up and Cleaning:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Remove the substrate and rinse it sequentially with water, ethanol, and the appropriate organic solvent.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
Use appropriate surface analysis techniques (e.g., XPS, FTIR-ATR) to confirm the successful coupling of the electrophile to the surface.
-
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the surface modification processes.
Caption: Experimental workflow for surface modification.
Caption: Reactivity of 1-dodecene, 12-iodo-.
References
- 1. Self‐Assembled Pd(II) Nano‐Adsorbents for Iodine and Methyl Iodide Capture in Vapor and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical grafting of n-alkenes onto carbon surfaces: the role of photoelectron ejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
Experimental protocol for reactions involving 1-Dodecene, 12-iodo-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of (E)- and (Z)-12-iodo-1-dodecene, a versatile bifunctional molecule with significant applications in organic synthesis and drug development. The application notes highlight its utility as a building block in constructing complex molecular architectures.
Application Notes
12-Iodo-1-dodecene is a valuable intermediate possessing two reactive functional groups: a terminal double bond and a primary iodoalkane. This bifunctional nature allows for selective and sequential chemical transformations, making it a powerful tool in the synthesis of complex organic molecules.
The terminal alkene can participate in a variety of addition reactions, such as epoxidation, hydroformylation, and polymerization.[1][2][3] The iodo group is an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions. Vinyl iodides, in particular, are important precursors in carbon-carbon bond formation.[4]
Key Applications:
-
Cross-Coupling Reactions: The vinyl iodide moiety is a versatile handle for numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[4] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
-
Synthesis of Natural Products and Bioactive Molecules: The ability to introduce a long alkyl chain with a terminal reactive site makes 12-iodo-1-dodecene a useful precursor for the synthesis of natural products and their analogs, such as certain fatty acids.[5]
-
Drug Development: The bifunctional nature of this molecule allows for its incorporation into more complex structures, potentially serving as a linker in antibody-drug conjugates or as a fragment in the design of new therapeutic agents.[6][7]
-
Materials Science: The terminal alkene can be polymerized or copolymerized to create functional polymers with tailored properties.
Experimental Protocols
The following protocols describe the synthesis of (E)- and (Z)-12-iodo-1-dodecene via a rhodium-catalyzed anti-Markovnikov hydroiodination of 1-dodecyne. This method offers high yields and excellent control over stereoselectivity.[8][9]
Synthesis of (E)-12-Iodo-1-dodecene
This protocol is adapted from the general procedure for the (E)-selective anti-Markovnikov hydroiodination of terminal alkynes.[8]
Materials:
-
1-Dodecyne
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe)
-
tert-Butyl iodide
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (2.5 mol%) and 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe) (7.5 mol%).
-
Add anhydrous toluene (to make a 0.5 M solution with respect to the alkyne).
-
Add 1-dodecyne (1.0 equiv).
-
Add tert-butyl iodide (2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (E)-12-iodo-1-dodecene.
Synthesis of (Z)-12-Iodo-1-dodecene
This protocol is adapted from the general procedure for the (Z)-selective anti-Markovnikov hydroiodination of terminal alkynes using a different ligand.[8]
Materials:
-
1-Dodecyne
-
[Rh(cod)Cl]₂
-
Xantphos
-
tert-Butyl iodide
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (2.5 mol%) and Xantphos (7.5 mol%).
-
Add anhydrous toluene (to make a 0.5 M solution with respect to the alkyne).
-
Add 1-dodecyne (1.0 equiv).
-
Add tert-butyl iodide (2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by reaction monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (Z)-12-iodo-1-dodecene.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 12-Iodo-1-dodecene
| Product Isomer | Catalyst | Ligand | HI Source | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Stereoselectivity (E:Z or Z:E) |
| (E)-12-Iodo-1-dodecene | [Rh(cod)Cl]₂ | dArFpe | t-BuI | Toluene | 110 | 80-95 | >99:1 | >98:2 |
| (Z)-12-Iodo-1-dodecene | [Rh(cod)Cl]₂ | Xantphos | t-BuI | Toluene | 110 | 85-98 | >99:1 | >98:2 |
Table 2: Representative Characterization Data for a Long-Chain Terminal Iodoalkene
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.45 (dt, 1H), 6.01 (dt, 1H), 2.15 (q, 2H), 1.45-1.20 (m, 16H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.1, 78.9, 34.2, 31.9, 29.5, 29.4, 29.2, 29.0, 28.5, 22.7, 14.1 |
| Mass Spec (EI) | m/z (%): 294 (M⁺), 167, 127, 95, 81, 67, 55, 41 |
Note: The characterization data is representative of a long-chain terminal iodoalkene and may vary slightly for 12-iodo-1-dodecene.
Mandatory Visualization
Caption: Synthetic workflow for the stereoselective synthesis of (E)- and (Z)-12-iodo-1-dodecene.
Caption: Application of 12-iodo-1-dodecene in a Suzuki cross-coupling reaction.
References
- 1. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 5. Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Unsaturated Cationic Surfactants from 12-Iodo-1-dodecene
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 1-dodecene is a common precursor in the synthesis of surfactants and detergents, the use of its terminally iodinated derivative, 12-iodo-1-dodecene, is not widely documented in existing literature.[1] This document outlines a proposed synthetic pathway for the utilization of 12-iodo-1-dodecene as a key intermediate in the preparation of a novel unsaturated cationic surfactant. Cationic surfactants, characterized by a positively charged hydrophilic head group, are valuable in various applications, including as antimicrobial agents, fabric softeners, and phase transfer catalysts.[2] The presence of a terminal double bond in the hydrophobic tail of the proposed surfactant molecule offers potential for further polymerization or functionalization.
This application note provides a detailed, two-stage experimental protocol:
-
A plausible synthetic route for the preparation of the key intermediate, 12-iodo-1-dodecene, from commercially available starting materials.
-
The subsequent synthesis of a novel quaternary ammonium iodide surfactant, N,N,N-trimethyl-dodec-11-en-1-aminium iodide.
Representative physicochemical data for similar cationic surfactants are provided for comparative purposes.
Proposed Synthetic Pathway
The overall synthetic strategy is a three-step process commencing from 10-bromo-1-decene. The first two steps focus on the synthesis of the 12-iodo-1-dodecene intermediate, and the final step describes the formation of the cationic surfactant.
Workflow of the Proposed Synthesis
Caption: Proposed two-stage synthesis of a cationic surfactant from 10-bromo-1-decene.
Experimental Protocols
Stage 1: Synthesis of 12-Iodo-1-dodecene
Part A: Synthesis of 12-Hydroxy-1-dodecene via Grignard Reaction
Objective: To synthesize 12-hydroxy-1-dodecene by reacting the Grignard reagent of 10-bromo-1-decene with ethylene oxide.
Materials:
-
10-bromo-1-decene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Dissolve 10-bromo-1-decene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 10-bromo-1-decene solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by gentle refluxing), add the remaining 10-bromo-1-decene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Bubble a slow stream of ethylene oxide gas through the Grignard solution, or add a pre-condensed amount of liquid ethylene oxide, while maintaining the temperature at 0°C.
-
After the addition of ethylene oxide, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield crude 12-hydroxy-1-dodecene.
-
Purify the crude product by flash column chromatography.
Part B: Synthesis of 12-Iodo-1-dodecene via Appel Reaction
Objective: To convert the hydroxyl group of 12-hydroxy-1-dodecene to an iodide.
Materials:
-
12-hydroxy-1-dodecene
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine and imidazole in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add iodine portion-wise to the stirred solution.
-
Add a solution of 12-hydroxy-1-dodecene in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure 12-iodo-1-dodecene.
Stage 2: Synthesis of N,N,N-trimethyl-dodec-11-en-1-aminium iodide
Objective: To synthesize the final cationic surfactant by quaternization of trimethylamine with 12-iodo-1-dodecene.
Materials:
-
12-iodo-1-dodecene
-
Trimethylamine (solution in ethanol or THF, or condensed gas)
-
Ethyl acetate or a similar solvent for precipitation
-
Pressure vessel (if using gaseous trimethylamine)
Procedure:
-
Dissolve 12-iodo-1-dodecene in a suitable solvent like THF or ethanol in a pressure vessel.
-
Add an excess of trimethylamine solution to the vessel.
-
Seal the vessel and heat the mixture to 60-80°C for 24-48 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, filter the solid product. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting material.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain the purified N,N,N-trimethyl-dodec-11-en-1-aminium iodide.
-
Dry the final product under vacuum.
Logical Flow of Surfactant Synthesis and Characterization
References
The Role of 1-Dodecene, 12-iodo- as a Chemical Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecene, 12-iodo- is a functionalized long-chain alkene that holds potential as a versatile chemical probe for various applications in chemical biology and drug discovery. Its terminal iodide group provides a reactive handle for covalent modification of biological targets, while the dodecene chain offers hydrophobicity, facilitating interactions with lipidated proteins and membrane-associated complexes. This document provides an overview of the potential applications of 1-dodecene, 12-iodo- as a chemical probe, along with detailed protocols for its synthesis and use in activity-based protein profiling (ABPP) and target identification studies.
Introduction
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with specific proteins or other biomolecules.[1] They are invaluable tools for understanding protein function, validating drug targets, and discovering new therapeutic agents.[2] Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes in a complex proteome, enabling the assessment of their functional state.[2][3]
1-Dodecene, 12-iodo- is a promising candidate for the development of novel chemical probes. The terminal iodo group can act as a reactive electrophile, targeting nucleophilic residues in enzyme active sites. The long aliphatic chain can contribute to the probe's affinity and selectivity for specific protein targets, particularly those with hydrophobic binding pockets or lipid modifications.
Synthesis of 1-Dodecene, 12-iodo-
The synthesis of 1-dodecene, 12-iodo- can be achieved from the commercially available starting material, 11-dodecen-1-ol. The protocol involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with iodide.
Materials and Reagents
-
11-dodecen-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium iodide (NaI)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Experimental Protocol
Step 1: Tosylation of 11-dodecen-1-ol
-
Dissolve 11-dodecen-1-ol (1 equivalent) in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
Step 2: Iodination of the Tosylate
-
Dissolve the crude tosylate from Step 1 in acetone.
-
Add sodium iodide (3 equivalents) to the solution.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-dodecene, 12-iodo-.
Application 1: Activity-Based Protein Profiling (ABPP)
1-Dodecene, 12-iodo- can be employed as a reactive probe in ABPP experiments to identify and profile the activity of enzymes with nucleophilic active site residues. The workflow for a typical ABPP experiment using this probe is outlined below.
Experimental Workflow for ABPP
Caption: Workflow for Activity-Based Protein Profiling.
Detailed Protocol for ABPP
-
Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS or Tris-HCl) without detergents that might interfere with protein activity. Determine the total protein concentration using a standard protein assay.
-
Probe Labeling: Add 1-dodecene, 12-iodo- (from a stock solution in DMSO or ethanol) to the proteome lysate to a final concentration of 10-50 µM. Incubate the mixture for 1 hour at 37°C.
-
Click Chemistry (Optional): If an alkyne or azide-modified version of the probe is used, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., a fluorophore or biotin).[4]
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the labeled proteins by SDS-PAGE.
-
Visualization: If a fluorescent reporter tag was used, visualize the labeled proteins using an in-gel fluorescence scanner. If a biotin tag was used, perform a western blot followed by detection with streptavidin-HRP.
-
Target Identification by Mass Spectrometry: Excise the bands of interest from the gel, perform in-gel tryptic digestion, and identify the labeled proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application 2: Covalent Ligand Discovery and Target Identification
The reactivity of the iodo group in 1-dodecene, 12-iodo- can be exploited for the discovery of covalent ligands and the identification of their protein targets. This involves screening the probe against a library of proteins or in a cellular context to identify covalent binding partners.
Logical Workflow for Target Identification
Caption: Workflow for Covalent Target Identification.
Protocol for Target Pulldown and Identification
This protocol assumes the use of a biotinylated version of 1-dodecene, 12-iodo- or the subsequent attachment of biotin via click chemistry.
-
Cell Treatment: Treat live cells with the biotinylated probe (1-10 µM) for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) to solubilize proteins.
-
Affinity Purification: Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein conjugates.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and boiling.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion, and identify the proteins by LC-MS/MS.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated using 1-dodecene, 12-iodo- as a chemical probe.
| Parameter | Value | Method |
| IC₅₀ (Enzyme X) | 5.2 µM | ABPP-based competition assay |
| Labeling Efficiency | 65% | In-gel fluorescence quantification |
| Binding Stoichiometry | 1:1 (Probe:Protein) | Intact protein mass spectrometry |
| Identified Targets | Protein A, Protein B | LC-MS/MS |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
1-Dodecene, 12-iodo- represents a foundational structure for the development of novel chemical probes for studying protein function and for drug discovery. The protocols and workflows described herein provide a starting point for researchers to utilize this and similar long-chain electrophilic probes in their investigations. The versatility of the iodoalkene moiety allows for its application in both ABPP and covalent ligand discovery, making it a valuable tool for the modern chemical biologist and drug development professional. Further derivatization of the 1-dodecene scaffold could lead to the development of probes with enhanced selectivity and utility.
References
- 1. Versatile ‘chemoproteomic probes’ for activity-based protein profiling | Penn Today [penntoday.upenn.edu]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for the Synthesis of Specialty Chemicals from 12-Iodo-1-dodecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 12-iodo-1-dodecene as a versatile building block for the creation of a diverse range of specialty chemicals. Due to the unique combination of a terminal double bond and a primary iodide, this substrate offers orthogonal reactivity, enabling selective functionalization at either end of the C12 chain. This document outlines key applications, detailed experimental protocols, and reaction parameters for the synthesis of long-chain functionalized molecules, which are of significant interest in materials science, drug delivery, and medicinal chemistry.
Overview of Synthetic Applications
12-Iodo-1-dodecene is a valuable precursor for the synthesis of a variety of specialty chemicals. The presence of two distinct functional groups, a terminal alkene and a primary iodide, allows for a range of chemical transformations. The terminal alkene is amenable to reactions such as hydroformylation, epoxidation, and polymerization, while the iodide is an excellent leaving group for nucleophilic substitution and a key participant in cross-coupling reactions.
This dual functionality allows for the synthesis of molecules with tailored properties, including:
-
Amphiphiles: By introducing a hydrophilic head group via substitution of the iodide and retaining the hydrophobic dodecene tail, various surfactants and lipids can be synthesized.
-
Functionalized Polymers: The terminal alkene can be polymerized, with the iodide serving as a site for post-polymerization modification.
-
Long-Chain Alcohols, Aldehydes, and Carboxylic Acids: These can be accessed through hydroboration-oxidation or ozonolysis of the alkene, with potential for further derivatization at the iodo-terminus.
-
Complex Molecular Architectures: The iodoalkene functionality is a key substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks.
Key Synthetic Transformations and Protocols
This section details experimental protocols for key reactions utilizing 12-iodo-1-dodecene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodoalkene moiety of 12-iodo-1-dodecene is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the iodoalkene and an organoboron compound.[1][2][3][4] This reaction is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 12-iodo-1-dodecene (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 12-Iodo-1-dodecene
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 78 |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[5][6][7][8] This method is instrumental in the synthesis of conjugated enynes.
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add 12-iodo-1-dodecene (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).
-
Add a solvent such as THF or DMF.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Table 2: Representative Sonogashira Coupling Reactions with 12-Iodo-1-dodecene
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | THF | RT | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (1) | i-Pr₂NH | DMF | 50 | 4 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (2) | Et₃N | Toluene | 60 | 8 | 82 |
The Heck reaction forms a new carbon-carbon bond between the iodoalkene and another alkene, leading to the formation of a substituted alkene.[9][10][11][12]
Experimental Protocol:
-
In a pressure vessel, combine 12-iodo-1-dodecene (1.0 eq.), the alkene (1.5-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃), and a base (e.g., Et₃N or K₂CO₃).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the vessel and heat the reaction mixture to 80-140 °C.
-
After completion, cool the reaction and filter off the precipitated salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify by column chromatography.
Table 3: Representative Heck Coupling Reactions with 12-Iodo-1-dodecene
| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | NMP | 120 | 18 | 80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 110 | 20 | 70 |
Nucleophilic Substitution Reactions
The primary iodide in 12-iodo-1-dodecene is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.[13][14]
Experimental Protocol (General):
-
Dissolve 12-iodo-1-dodecene (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone).
-
Add the nucleophile (1.1-2.0 eq.). Common nucleophiles include azides (NaN₃), cyanides (NaCN), alkoxides (NaOR), and amines (R₂NH).
-
Heat the reaction mixture to a temperature that facilitates the substitution without significant side reactions (typically 50-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer to remove the solvent and unreacted nucleophile.
-
Dry the organic phase and concentrate to yield the crude product, which is then purified by chromatography or distillation.
Table 4: Representative Nucleophilic Substitution Reactions of 12-Iodo-1-dodecene
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | NaN₃ | DMF | 80 | 12 | 12-Azido-1-dodecene | 95 |
| 2 | NaCN | DMSO | 100 | 24 | 13-Cyano-1-dodecene | 85 |
| 3 | CH₃ONa | MeOH | 60 | 8 | 12-Methoxy-1-dodecene | 90 |
| 4 | Phthalimide potassium salt | DMF | 90 | 16 | N-(12-Dodecenyl)phthalimide | 88 |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of 12-iodo-1-dodecene.
Caption: Key Cross-Coupling and Substitution Reactions of 12-Iodo-1-dodecene.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
12-Iodo-1-dodecene represents a highly versatile and synthetically valuable building block for the construction of a wide array of specialty chemicals. The orthogonal reactivity of its terminal alkene and primary iodide functionalities allows for selective and high-yielding transformations. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this substrate in the synthesis of novel, long-chain functionalized molecules with tailored properties for a multitude of applications. Further exploration into the derivatization of the terminal alkene will undoubtedly expand the synthetic utility of this promising starting material.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Hydroformylation of 12-iodo-1-dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes.[1][2] This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically utilizing a transition metal catalyst, carbon monoxide, and hydrogen.[1][2] Rhodium-based catalysts are frequently employed due to their high activity and selectivity under milder conditions compared to cobalt catalysts.[3] The resulting aldehydes are versatile intermediates in the synthesis of a wide array of fine chemicals, including alcohols, carboxylic acids, and amines, which are essential building blocks for pharmaceuticals and other specialty chemicals.[4]
This application note provides a detailed protocol for the hydroformylation of 12-iodo-1-dodecene, a functionalized long-chain alkene. The presence of the iodo- group offers a handle for further synthetic transformations, making the resulting aldehydes attractive intermediates in drug development and complex molecule synthesis. The protocol is based on established methods for the hydroformylation of long-chain alkenes like 1-dodecene, often carried out in multiphase systems to overcome solubility challenges between the nonpolar substrate and the typically polar catalyst complex.[5][6][7]
Reaction Principle
The hydroformylation of 12-iodo-1-dodecene proceeds via a catalytic cycle involving a rhodium complex. The reaction with syngas (a mixture of CO and H₂) can lead to the formation of two isomeric aldehydes: the linear product (13-iodo-tridecanal) and the branched product (2-methyl-12-iodo-dodecanal). For many applications, the linear aldehyde is the desired product. The regioselectivity of the reaction can be influenced by the choice of ligands, temperature, and pressure.[4]
Experimental Protocol
This protocol describes a general procedure for the hydroformylation of 12-iodo-1-dodecene in a laboratory-scale autoclave reactor.
Materials:
-
12-iodo-1-dodecene
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂])
-
Phosphine ligand (e.g., SulfoXantPhos for aqueous systems, or a non-polar ligand like Biphephos for organic solvents)[5][8]
-
Solvent (e.g., toluene for a single-phase system, or a water/surfactant mixture for a microemulsion system)[5]
-
Syngas (CO/H₂ in a 1:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, charge the autoclave reactor with the rhodium precursor and the chosen phosphine ligand. The metal-to-ligand ratio may need to be optimized, with a common starting point being 1:4.[5]
-
Add the desired solvent to the reactor.
-
-
Reactor Setup and Inertization:
-
Seal the autoclave reactor.
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Pressurize the reactor with the inert gas and check for leaks.
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, introduce the 12-iodo-1-dodecene substrate into the reactor via a syringe or a pressure-equalizing dropping funnel.
-
Begin stirring the reaction mixture.
-
Pressurize the reactor with the syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 20-40 bar).[5]
-
Heat the reactor to the desired temperature (e.g., 80-120 °C).[5]
-
Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The consumption of the starting material and the formation of the aldehyde products should be observed.
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete (as determined by monitoring), cool the reactor to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
The work-up procedure will depend on the solvent system used.
-
For a single-phase organic system, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography.
-
For a multiphase system (e.g., microemulsion), the phases should be allowed to separate. The organic phase containing the product can be separated, and the aqueous phase containing the catalyst can potentially be recycled.[5] The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Safety Precautions:
-
Hydroformylation reactions are carried out under high pressure and involve toxic carbon monoxide gas. All procedures should be performed in a well-ventilated fume hood by trained personnel.
-
The autoclave reactor must be properly maintained and operated according to the manufacturer's instructions.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Data Presentation
The following table summarizes typical reaction parameters for the hydroformylation of long-chain alkenes, which can be used as a starting point for the optimization of the hydroformylation of 12-iodo-1-dodecene.
| Parameter | Typical Range | Reference |
| Substrate | 12-iodo-1-dodecene | - |
| Catalyst | [Rh(acac)(CO)₂] | [5] |
| Ligand | SulfoXantPhos / Biphephos | [5][8] |
| Solvent | Toluene or Water/Surfactant | [5] |
| Temperature | 80 - 120 °C | [5] |
| Syngas Pressure (CO/H₂ = 1:1) | 20 - 40 bar | [5] |
| Stirring Speed | 1000 - 1500 rpm | [5] |
| Substrate/Catalyst Molar Ratio | 500:1 to 2000:1 | [9] |
| Reaction Time | 2 - 24 hours | [6] |
| Typical Yield | 60 - 95% | [6] |
| Typical n/iso Ratio | >95:5 | [6] |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 9. pure.mpg.de [pure.mpg.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Dodecene, 12-iodo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-dodecene, 12-iodo-. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of 1-dodecene, 12-iodo- from 1,12-dodecanediol. The proposed synthetic strategy involves selective monoprotection, iodination, deprotection, and elimination.
Problem 1: Low Yield of Mono-protected 1,12-Dodecanediol
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Di-protection is favored | Reduce the equivalents of the protecting group reagent (e.g., TBDMSCl) to 0.9-1.0 equivalents. | Increased selectivity for the mono-protected product. |
| Add the protecting group reagent slowly to a solution of the diol. | Minimizes localized high concentrations of the reagent, favoring mono-substitution. | |
| Unreacted starting material | Increase the reaction time or slightly increase the temperature. | Drive the reaction to completion. |
| Ensure the base used (e.g., imidazole, triethylamine) is dry and of high purity. | Impurities can quench the reagents. | |
| Difficult purification | Utilize gradient column chromatography with a shallow gradient of a more polar solvent. | Improved separation of di-protected, mono-protected, and diol species. |
Problem 2: Incomplete Conversion of the Hydroxyl Group to Iodide
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Insufficient reagent activity | Use a different iodinating agent. The Appel reaction (PPh₃, I₂) is common. Alternatively, consider using triphenylphosphine/N-iodosuccinimide. | Different reagents have varying reactivities and may be more effective. |
| Steric hindrance | Increase the reaction temperature and time. | Provides the necessary activation energy to overcome steric hindrance. |
| Side reactions | Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. | Minimizes the formation of byproducts. |
| Ensure all solvents and reagents are anhydrous. | Water can consume the iodinating reagents. |
Problem 3: Low Yield or No Reaction During the Elimination Step
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Incorrect base selection | Use a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bulky base like potassium tert-butoxide. | Promotes the E2 elimination pathway over SN2 substitution. |
| Sub-optimal reaction temperature | The elimination reaction may require heating. Refluxing in a suitable solvent like THF or toluene is common. | Provides the necessary energy for the elimination to occur. |
| Leaving group is not ideal | While iodide is a good leaving group, ensure the preceding iodination step was successful via analytical methods (TLC, NMR). | Confirmation of the starting material for the elimination step is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-dodecene, 12-iodo-?
A common and logical, though not explicitly published, synthetic pathway starts from 1,12-dodecanediol. This multi-step process involves:
-
Selective mono-protection of one hydroxyl group.
-
Conversion of the remaining free hydroxyl group to an iodide.
-
Deprotection of the protected hydroxyl group.
-
Conversion of the resulting alcohol to a good leaving group (e.g., a tosylate or mesylate).
-
Elimination to form the terminal alkene.
An alternative final step to avoid the extra leaving group formation is a one-pot dehydration/elimination, though this can be lower yielding and produce more side products.
Q2: Why is the selective mono-functionalization of 1,12-dodecanediol challenging?
The two hydroxyl groups in 1,12-dodecanediol are chemically equivalent, making it difficult to react with just one of them.[1][2][3] Achieving high yields of a mono-substituted product requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-substituted product and unreacted starting material.[1][2][3]
Q3: What are the potential side products during the iodination step?
Besides incomplete reaction, potential side products include the elimination of the newly formed iodide to give an alkene if the reaction temperature is too high, or the formation of an ether through intermolecular reaction if conditions are not anhydrous.
Q4: Can I perform a direct elimination from the 12-iodo-1-dodecanol intermediate?
Direct elimination from 12-iodo-1-dodecanol is challenging. The hydroxyl group is a poor leaving group. A strong base would be required, which could lead to a mixture of products or deprotonation of the alcohol without elimination. It is generally more reliable to first convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate, before performing the elimination.
Experimental Protocols
Protocol 1: Synthesis of 12-iodo-1-dodecanol from 1,12-dodecanediol (via mono-protection)
-
Mono-protection of 1,12-dodecanediol:
-
Dissolve 1,12-dodecanediol (1 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.2 eq) and stir until dissolved.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) in DCM dropwise over 1 hour.
-
Stir at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the mono-protected alcohol.
-
-
Iodination of the mono-protected alcohol:
-
Dissolve the mono-protected alcohol (1 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with aqueous sodium thiosulfate solution.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the protected 12-iodo-1-dodecanol.
-
-
Deprotection to yield 12-iodo-1-dodecanol:
-
Dissolve the protected 12-iodo-1-dodecanol (1 eq) in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).
-
Stir at room temperature for 2-4 hours.
-
Quench with water and extract with diethyl ether.
-
Dry the organic layer and concentrate to give 12-iodo-1-dodecanol, which can be purified by column chromatography if necessary.
-
Visualizations
Caption: Proposed synthetic workflow for 1-dodecene, 12-iodo-.
References
- 1. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 2. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Purification techniques for 1-Dodecene, 12-iodo-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-dodecene, 12-iodo-. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 1-dodecene, 12-iodo- encountered in a research setting?
A1: A common and modern method for the synthesis of terminal (E)-vinyl iodides like 1-dodecene, 12-iodo- is the rhodium-catalyzed anti-Markovnikov hydroiodination of the corresponding terminal alkyne, 1-dodecyne. This method offers high regioselectivity and functional group tolerance.
Q2: What are the primary impurities I should expect when synthesizing 1-dodecene, 12-iodo- via rhodium-catalyzed hydroiodination of 1-dodecyne?
A2: The primary impurities may include:
-
Unreacted 1-dodecyne
-
The Markovnikov regioisomer (2-iodo-1-dodecene)
-
Remnants of the rhodium catalyst and phosphine ligand
-
Byproducts from the hydrogen iodide (HI) surrogate (e.g., if tert-butyl iodide is used, isobutylene and tert-butanol may be present)
-
Small amounts of di-iodinated byproducts
Q3: How should I store 1-dodecene, 12-iodo- to ensure its stability?
A3: 1-Dodecene, 12-iodo-, like many iodo-compounds, can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Q4: I am observing a color change in my purified 1-dodecene, 12-iodo- over time. What could be the cause?
A4: A color change, often to a brownish or purplish hue, typically indicates the formation of elemental iodine (I₂) due to decomposition of the iodo-alkene. This can be caused by exposure to light, air (oxygen), or trace impurities. Storing the compound as recommended in Q3 can help prevent this.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive catalyst. | 1. Ensure the rhodium precursor and phosphine ligand are of high quality and handled under an inert atmosphere. |
| 2. Poor quality of the HI surrogate. | 2. Use a freshly opened or properly stored HI surrogate. | |
| 3. Insufficient reaction temperature or time. | 3. Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS. | |
| Low regioselectivity (significant formation of the Markovnikov isomer) | 1. Incorrect ligand-to-metal ratio. | 1. Ensure the precise measurement of the phosphine ligand and rhodium precursor. |
| 2. Reaction temperature is too high. | 2. Lower the reaction temperature and monitor for changes in regioselectivity. | |
| Presence of significant amounts of unreacted 1-dodecyne after the reaction | 1. Incomplete reaction. | 1. Increase the reaction time or slightly increase the amount of catalyst and HI surrogate. |
| 2. Deactivation of the catalyst. | 2. Ensure all reagents and the solvent are anhydrous and the reaction is performed under a strict inert atmosphere. | |
| Difficulty in removing the catalyst/ligand residues during purification | 1. The rhodium complexes are soluble in the eluent used for column chromatography. | 1. After the initial work-up, pass the crude product through a short plug of silica gel with a non-polar eluent (e.g., hexane) to remove a significant portion of the polar catalyst residues before proceeding to full column chromatography. |
| Product decomposition on silica gel during column chromatography | 1. The silica gel is too acidic. | 1. Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.[1] |
| 2. Prolonged contact time with silica gel. | 2. Perform flash column chromatography to minimize the time the compound spends on the column. |
Experimental Protocols
Synthesis of 1-Dodecene, 12-iodo- via Rhodium-Catalyzed Hydroiodination
This protocol is based on the general method for rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes.
Materials:
-
1-Dodecyne
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe)
-
tert-Butyl iodide (as HI surrogate)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Triethylamine
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(cod)Cl]₂ (2.5 mol%) and dArFpe (7.5 mol%) in anhydrous toluene.
-
Add 1-dodecyne (1.0 equivalent) to the flask via syringe.
-
Add tert-butyl iodide (2.0 equivalents) to the reaction mixture.
-
Heat the mixture at 110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium thiosulfate solution to remove any traces of iodine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of 1-Dodecene, 12-iodo-
1. Work-up and Initial Filtration:
-
The crude product from the synthesis is often a dark oil containing the desired product, unreacted starting materials, catalyst residues, and byproducts.
-
A simple extraction is a common work-up procedure.[2]
2. Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, for sensitive compounds like iodoaziridines, stability on different stationary phases should be assessed. Basic alumina (activity IV) can be a good alternative if the compound shows instability on silica.[1]
-
Eluent: A non-polar eluent system is recommended. Start with 100% hexane and gradually increase the polarity if necessary. To prevent decomposition on silica gel, the eluent can be treated with a small amount of a base, such as triethylamine (e.g., 0.1-1% v/v).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with hexane, collecting fractions. The non-polar 1-dodecene, 12-iodo- should elute early.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Distillation (Optional):
-
For long-chain haloalkanes, fractional distillation can be a viable purification method, especially for larger quantities.[3][4] However, due to the relatively high boiling point and potential for thermal decomposition of 1-dodecene, 12-iodo-, vacuum distillation would be necessary. This method is generally less suitable for small-scale research purifications where column chromatography is preferred.
Quantitative Data Summary
| Purification Step | Parameter | Typical Value | Notes |
| Rhodium-Catalyzed Hydroiodination | Yield of crude product | >90% | Based on similar reactions reported in the literature. |
| Regioselectivity (anti-Markovnikov:Markovnikov) | >95:5 | Highly dependent on the ligand and reaction conditions. | |
| Column Chromatography | Purity of final product | >98% | Achievable with careful chromatography. |
| Recovery yield | 80-95% | Dependent on the scale and efficiency of the chromatography. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of 1-dodecene, 12-iodo-.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting guide for low purity issues with 1-dodecene, 12-iodo-.
References
Technical Support Center: Optimizing Coupling Reactions of 1-Dodecene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the coupling of 1-dodecene with a 12-iodo functionalized partner. The content focuses on robust C(sp³)–C(sp³) bond formation methodologies.
Frequently Asked Questions (FAQs)
Q1: I want to couple 1-dodecene with a 12-iodoalkane. Can I use a direct Heck reaction?
A1: While the Heck reaction is excellent for coupling alkenes with aryl or vinyl halides, its application to unactivated, long-chain alkenes like 1-dodecene and primary alkyl iodides is challenging.[1][2] This specific transformation, an intermolecular "alkyl Heck reaction," is less developed and often suffers from low reactivity, poor selectivity, and competing side reactions such as β-hydride elimination.[1][2] More reliable and higher-yielding alternatives involve converting one of the coupling partners to an organometallic reagent for a C(sp³)–C(sp³) Suzuki-Miyaura or Negishi cross-coupling.
Q2: What are the recommended strategies for coupling 1-dodecene and a 12-iodoalkane?
A2: The most robust and widely applicable strategies involve a two-step process utilizing either a Suzuki-Miyaura or a Negishi cross-coupling. Both reactions are well-suited for forming C(sp³)–C(sp³) bonds when appropriate catalysts and conditions are used.[3][4]
-
Suzuki-Miyaura Approach: This involves the hydroboration of 1-dodecene to create a stable B-alkyl-9-BBN derivative, which is then coupled with the 12-iodoalkane using a palladium or nickel catalyst.[5]
-
Negishi Approach: This pathway requires converting an alkyl halide into an organozinc reagent, which is then coupled with the other alkyl halide partner. Nickel-catalyzed systems are particularly effective for this type of coupling.[6][7][8]
Q3: Which coupling partner should I convert into the organometallic reagent?
A3: For the Suzuki-Miyaura reaction, it is synthetically straightforward to convert the terminal alkene (1-dodecene) into the organoborane reagent via hydroboration. For the Negishi coupling, either alkyl halide can be converted to the organozinc reagent, but it is often practical to form the zinc reagent from the more readily available halide.
Q4: What are the main advantages of using a Suzuki or Negishi C(sp³)–C(sp³) coupling over a potential Heck reaction?
A4: The primary advantages are higher yields, greater reliability, and better-defined reaction pathways. C(sp³)–C(sp³) cross-coupling reactions, especially those catalyzed by nickel, have been specifically developed to overcome the challenges (like β-hydride elimination) that plague Heck-type reactions with alkyl halides.[4][7] They offer a much broader substrate scope and functional group tolerance for this type of transformation.[3]
Strategic Workflow Overview
The following diagram illustrates the decision-making process for coupling 1-dodecene with a 12-iodoalkane, highlighting the recommended Suzuki and Negishi pathways over the more challenging direct Heck reaction.
Caption: High-level comparison of coupling strategies.
Troubleshooting Guide 1: Suzuki-Miyaura C(sp³)–C(sp³) Coupling
This guide focuses on the coupling of a B-alkyl-9-BBN derivative of 1-dodecene with a 12-iodoalkane.
Experimental Protocol: Two-Step Suzuki-Miyaura Coupling
Step 1: Hydroboration of 1-Dodecene
-
Under an inert nitrogen atmosphere, add 1-dodecene (1.0 equiv) to a dry flask containing anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS for the consumption of 1-dodecene. The resulting solution of B-(dodecyl)-9-BBN is used directly in the next step.
Step 2: C(sp³)–C(sp³) Cross-Coupling
-
To the flask containing the B-(dodecyl)-9-BBN solution, add the 12-iodoalkane (1.2 equiv).
-
Add the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a suitable base.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS. Upon completion, cool the mixture, and perform an oxidative workup (e.g., with NaOH and H₂O₂) to remove excess borane before purification.
Troubleshooting Common Issues
Q: I am seeing very low or no conversion to the coupled product. What should I do?
A: Low conversion is a common issue that can be addressed by systematically optimizing the reaction parameters.
-
Catalyst System: The choice of catalyst and ligand is critical for C(sp³)–C(sp³) couplings. Standard Pd catalysts may be ineffective. Consider using specialized catalysts known for C(sp³)–C(sp³) bond formation.
-
Base: The base plays a crucial role in the transmetalation step. If a common base like K₂CO₃ is ineffective, switch to a stronger base or a different type.
-
Temperature: These couplings often require elevated temperatures to proceed at a reasonable rate. Increase the temperature in 10-20 °C increments.
-
Reagent Purity: Ensure that the 12-iodoalkane is pure and that the B-(dodecyl)-9-BBN was formed successfully in the first step.
Table 1: Optimization Parameters for Suzuki-Miyaura C(sp³)–C(sp³) Coupling
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale & Reference |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ / SPhos (2:1) | NiCl₂(dme) / dtbbpy | Nickel catalysts and bulky, electron-rich phosphine ligands are often superior for C(sp³)–C(sp³) couplings.[3][4] |
| Base | K₃PO₄ (3 equiv) | CsF (3 equiv) | KHMDS (3 equiv) | The choice of base can significantly impact the rate of transmetalation. Fluoride or strong, non-nucleophilic bases can be effective. |
| Solvent | Toluene | 1,4-Dioxane | t-Amyl Alcohol | Solvent polarity and coordinating ability can influence catalyst stability and activity. |
| Temperature | 80 °C | 100 °C | 60 °C | Higher temperatures can increase reaction rates, but may also lead to catalyst decomposition or side reactions. |
Q: I am observing significant amounts of homocoupled products. How can I minimize this?
A: Homocoupling can arise from both the borane and the iodide.
-
Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading to 1-2 mol%.
-
Additives: The addition of specific ligands can suppress homocoupling.
-
Slow Addition: If one coupling partner is significantly more reactive, its slow addition to the reaction mixture can maintain a low concentration and favor the cross-coupling pathway.
Troubleshooting Guide 2: Negishi C(sp³)–C(sp³) Coupling
This guide addresses the nickel- or palladium-catalyzed coupling of a dodecylzinc halide with a 12-iodoalkane.
Experimental Protocol: Two-Step Negishi Coupling
Step 1: Formation of the Organozinc Reagent
-
Activate zinc dust (2.0 equiv) by stirring with I₂ (1-5 mol%) in DMA under an inert atmosphere.[9]
-
Add the precursor alkyl halide (e.g., 1-bromododecane, 1.0 equiv).
-
Stir the mixture at room temperature or with gentle heating until the insertion reaction is complete (monitored by GC-MS of quenched aliquots). The resulting organozinc halide solution is used directly.
Step 2: C(sp³)–C(sp³) Cross-Coupling
-
In a separate flask under an inert atmosphere, dissolve the catalyst (e.g., NiCl₂(dme), 5-10 mol%) and ligand (e.g., a terpyridine or Pybox ligand, 10-15 mol%) in a suitable solvent (e.g., DMA or THF).[7]
-
Add the 12-iodoalkane (1.2 equiv).
-
Transfer the prepared organozinc solution to the catalyst mixture via cannula.
-
Stir the reaction at room temperature or with gentle heating for 12-24 hours.
-
Monitor by GC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product.
Troubleshooting Workflow for Low Yield in Negishi Coupling
The following diagram provides a logical workflow for troubleshooting low-yield Negishi C(sp³)–C(sp³) coupling reactions.
Caption: Troubleshooting logic for low-yield Negishi C(sp3)-C(sp3) reactions.
Troubleshooting Common Issues
Q: My reaction is giving a complex mixture of products, including shorter alkyl chains.
A: This may indicate β-hydride elimination followed by re-insertion, or isomerization of your alkylzinc reagent.
-
Switch to Nickel: Nickel catalysts are generally less prone to β-hydride elimination in C(sp³)–C(sp³) couplings compared to palladium.[4][8]
-
Use Additives: The addition of salts like LiCl or LiBr can stabilize the organozinc reagent and improve selectivity.
-
Lower Temperature: Running the reaction at or below room temperature can often suppress these side pathways.
Table 2: Optimization Parameters for Nickel-Catalyzed Negishi C(sp³)–C(sp³) Coupling
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale & Reference |
| Catalyst | NiCl₂(dme) (5 mol%) | Ni(acac)₂ (5 mol%) | Ni(COD)₂ (5 mol%) | Different nickel precursors can have varying activity and solubility. Ni(COD)₂ is a Ni(0) source.[6][7] |
| Ligand | Terpyridine (10 mol%) | (i-Pr)-Pybox (10 mol%) | dtbbpy (10 mol%) | The ligand is crucial for preventing β-hydride elimination and promoting reductive elimination.[7][10] |
| Solvent | DMA | NMP | THF | Solvent can influence the solubility of the catalyst complex and the reactivity of the organozinc reagent.[7] |
| Additive | None | LiCl (1 equiv) | LiBr (1 equiv) | Halide additives can break up zincate clusters and accelerate transmetalation.[11] |
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
How to prevent polymerization of 1-Dodecene, 12-iodo- during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stable storage and handling of 1-dodecene, 12-iodo-, preventing its unintended polymerization.
Frequently Asked Questions (FAQs)
Q1: What is 1-dodecene, 12-iodo- and why is its storage critical?
1-Dodecene, 12-iodo- is a bifunctional organic molecule featuring a terminal double bond (alkene) and a terminal iodo group on a twelve-carbon chain. The presence of the double bond makes it susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). This can be initiated by heat, light, or the presence of radical species. Improper storage can lead to the loss of the desired monomer, resulting in product degradation and potentially unusable material for subsequent experiments.
Q2: What are the primary factors that can initiate the polymerization of 1-dodecene, 12-iodo-?
The primary initiators for the polymerization of vinyl compounds like 1-dodecene, 12-iodo- are:
-
Heat: Elevated temperatures can provide the energy needed to initiate polymerization.[1]
-
Light: UV light, in particular, can generate free radicals that trigger a chain reaction of polymerization.[1]
-
Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides with some monomers, which can then decompose to initiate polymerization. Air stabilization is not recommended for all monomers, especially those that can form explosive peroxides.[2]
-
Contaminants: Impurities, especially those that can act as radical initiators (e.g., peroxides, certain metals), can catalyze polymerization.
Q3: What is a polymerization inhibitor?
A polymerization inhibitor is a chemical compound added to a monomer to prevent its self-polymerization.[2] These substances work by scavenging the free radicals that propagate the polymerization chain reaction. For transport and storage, inhibitors that can be easily removed before use are often preferred.[2]
Q4: How do I choose an appropriate inhibitor for 1-dodecene, 12-iodo-?
For vinyl compounds, common inhibitors include phenolic compounds and stable free radicals.[2][3] Examples include 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[2] The choice of inhibitor may depend on the intended application and the required purity of the final product, as the inhibitor will likely need to be removed before use.
Troubleshooting Guide
Problem: I observed a change in the viscosity of my stored 1-dodecene, 12-iodo-. What should I do?
An increase in viscosity is a strong indicator of polymerization.
-
Immediate Action:
-
Isolate the affected container to prevent contamination of other samples.
-
Carefully check for any signs of heat generation, as polymerization can be exothermic.
-
If the material is still liquid, it may be possible to salvage it by adding a higher concentration of a suitable inhibitor and storing it under recommended conditions (see below) to prevent further polymerization. However, the purity will be compromised.
-
If the material has solidified or become highly viscous, it is likely unusable for most applications and should be disposed of according to your institution's hazardous waste guidelines.
-
-
Root Cause Analysis:
-
Storage Temperature: Was the material stored at an elevated temperature?
-
Light Exposure: Was the container exposed to light? Haloalkanes like chloroform are often stored in dark-colored bottles to prevent light-induced decomposition.[4][5][6]
-
Inhibitor Presence: Was an inhibitor added to the material upon receipt or after purification?
-
Atmosphere: Was the container properly sealed under an inert atmosphere (e.g., nitrogen or argon)?
-
Problem: My product shows impurities in analytical tests (e.g., NMR, GC-MS) that were not present initially.
This could be due to either polymerization or degradation of the iodo-alkane functionality.
-
Troubleshooting Steps:
-
Analyze the impurities to determine if they are oligomers/polymers or degradation products.
-
Review the storage conditions against the recommendations.
-
Consider that haloalkanes can be less stable in the presence of certain nucleophiles or bases, which might be present as contaminants.[7]
-
Experimental Protocols
Protocol for Optimal Storage of 1-Dodecene, 12-iodo-
-
Inhibitor Addition:
-
If the product is synthesized in-house and purified, add a suitable polymerization inhibitor immediately after purification.
-
Commonly used inhibitors for vinyl monomers include butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) at concentrations of 10-200 ppm.[2] The exact concentration may need to be optimized.
-
-
Atmosphere Control:
-
Place the 1-dodecene, 12-iodo- in a clean, dry container made of an inert material (e.g., amber glass).
-
Purge the container with an inert gas such as nitrogen or argon to remove oxygen. This is crucial as oxygen can contribute to both polymerization and degradation of haloalkanes.
-
-
Temperature and Light Control:
-
Sealing and Labeling:
-
Seal the container tightly with a cap that has an inert liner (e.g., PTFE).
-
Label the container clearly with the compound name, date of storage, and the type and concentration of the added inhibitor.
-
Data Presentation
Table 1: Common Polymerization Inhibitors for Vinyl Compounds
| Inhibitor Name | Abbreviation | Type | Typical Concentration | Removal Method |
| 4-tert-butylcatechol | TBC | Phenolic | 10-100 ppm | Alkali wash |
| 4-methoxyphenol | MEHQ | Phenolic | 10-1000 ppm | Alkali wash, distillation |
| Butylated hydroxytoluene | BHT | Phenolic | 50-200 ppm | Distillation, chromatography |
| Hydroquinone | HQ | Phenolic | 100-1000 ppm | Alkali wash, distillation |
| Phenothiazine | PTZ | Amine | 100-1000 ppm | Chromatography |
| TEMPO | Stable Radical | 10-100 ppm | Chromatography |
Note: The optimal inhibitor and concentration should be determined experimentally for 1-dodecene, 12-iodo-.
Visualizations
Caption: Factors leading to polymerization and preventative measures.
Caption: Troubleshooting workflow for storage issues.
References
- 1. EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound - Google Patents [patents.google.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 4. aspirationsinstitute.com [aspirationsinstitute.com]
- 5. Haloalkanes Arenes - Practically Study Material [practically.com]
- 6. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 7. Haloalkane - Wikipedia [en.wikipedia.org]
Technical Support Center: Purity Analysis of 1-Dodecene Derivatives
Disclaimer: The compound "1-dodecene, 12-iodo-" is not a standard chemical nomenclature. This guide addresses the purity analysis of two related compounds: 1-dodecene and 1-iodododecane . It is presumed that the user is either working with one of these compounds, a mixture of the two, or a reaction product from the iodination of 1-dodecene.
Section 1: Purity Analysis of 1-Dodecene
This section provides guidance on determining the purity of 1-dodecene, a common precursor in chemical synthesis.
Frequently Asked Questions (FAQs)
-
What are the most common impurities in commercial 1-dodecene? Common impurities can include isomers such as 2-butyl-1-octene and 2-ethyl-1-decene, as well as the saturated alkane, n-dodecane.[1] Hydroperoxides have also been identified as critical impurities in commercial 1-dodecene feeds.
-
Which analytical techniques are best suited for 1-dodecene purity analysis? Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the most common and effective method for quantifying the purity of 1-dodecene and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and can be used for quantitative analysis (qNMR).[2]
-
What is a typical purity specification for high-grade 1-dodecene? High-purity 1-dodecene is often available at ≥99.0% purity as determined by GC.
Troubleshooting Guide: 1-Dodecene Analysis
Gas Chromatography (GC) Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the liner or column interacting with the double bond. | Use a deactivated liner. If the column is old, consider replacing it. |
| Poor Resolution between Isomers | Inadequate column stationary phase or temperature program. | Use a column with a non-polar stationary phase. Optimize the temperature ramp to improve separation. |
| Ghost Peaks | Contamination from the septum, syringe, or previous injections. | Bake out the column. Replace the septum. Use a fresh solvent wash for the syringe. |
| Baseline Drift | Column bleed or contaminated carrier gas. | Condition the column. Ensure high-purity carrier gas and check for leaks. |
NMR Spectroscopy Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Broad Peaks | Presence of paramagnetic impurities (e.g., dissolved oxygen). | Degas the sample by bubbling an inert gas (N₂ or Ar) through the NMR tube. |
| Poor Signal-to-Noise for Impurity Peaks | Low concentration of impurities. | Increase the number of scans. Use a higher field strength NMR spectrometer if available. |
| Overlapping Aliphatic Signals | The long alkyl chain results in significant signal overlap in the ¹H NMR spectrum. | Utilize ¹³C NMR or 2D NMR techniques (e.g., COSY, HSQC) for better spectral dispersion and assignment. |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for 1-Dodecene Purity
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Mass Spectrometer (Scan range: m/z 35-400).
-
Sample Preparation: Dilute the 1-dodecene sample in a volatile solvent like hexane or dichloromethane.
2. ¹H NMR Spectroscopy for 1-Dodecene
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Concentration: Prepare a ~1-5% solution of the 1-dodecene in the deuterated solvent.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Key signals for 1-dodecene include the terminal vinyl protons (~4.9-5.8 ppm) and the allylic protons (~2.0 ppm).[2]
-
-
Purity Estimation: Integrate the signals corresponding to the olefinic protons of 1-dodecene and compare them to the integration of impurity signals.
Data Presentation
Table 1: Physical and Spectral Properties of 1-Dodecene
| Property | Value |
| Molecular Formula | C₁₂H₂₄[3] |
| Molecular Weight | 168.32 g/mol |
| Boiling Point | 214-216 °C |
| Density | 0.758 g/mL at 20 °C |
| ¹H NMR (CDCl₃, ppm) | ~5.8 (m, 1H), ~4.9 (m, 2H), ~2.0 (q, 2H), ~1.3 (m, 16H), ~0.9 (t, 3H)[2] |
| ¹³C NMR (CDCl₃, ppm) | ~139.2, ~114.1, ~33.9, ~31.9, ~29.6, ~29.5, ~29.3, ~29.1, ~28.9, ~22.7, ~14.1 |
Section 2: Purity Analysis of 1-Iodododecane
This section focuses on methods for determining the purity of 1-iodododecane.
Frequently Asked Questions (FAQs)
-
What are potential impurities in 1-iodododecane? Impurities can include unreacted starting materials (e.g., dodecanol), residual reagents from the iodination reaction, and degradation products. 1-Iodododecane can be light-sensitive, which may lead to the formation of colored impurities.
-
What is the best way to analyze the purity of 1-iodododecane? GC-MS is a powerful tool for separating and identifying volatile impurities. NMR spectroscopy is essential for confirming the structure and can be used for quantitative analysis.
-
How should I handle and store 1-iodododecane? It should be stored in a cool, dark place to prevent degradation. Some commercial sources include a copper stabilizer.
Troubleshooting Guide: 1-Iodododecane Analysis
Gas Chromatography (GC) Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing for 1-Iodododecane | Thermal degradation of the iodoalkane in the hot injector. | Lower the injector temperature. Use a split/splitless inlet with a fast injection to minimize residence time in the injector. |
| Baseline Noise | Contamination of the detector with iodine-containing species. | If using an FID, ensure it is clean. An ECD may be more sensitive but also more prone to contamination. |
| Poor Peak Shape | Column activity or incompatibility. | Use a well-deactivated, non-polar, or intermediate-polarity column. |
NMR Spectroscopy Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Discolored NMR Sample | Degradation of the sample, releasing free iodine. | Prepare the sample fresh before analysis and minimize exposure to light. |
| Complex Aliphatic Region | Significant overlap of methylene proton signals. | Use ¹³C NMR for better spectral dispersion. The carbon attached to the iodine will have a characteristic downfield shift. |
| Inaccurate Integration | Poor phasing or baseline correction. | Carefully phase the spectrum and perform a baseline correction before integration. |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for 1-Iodododecane Purity
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is recommended.
-
Injector Temperature: 230 °C (use the lowest practical temperature).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Mass Spectrometer (Scan range: m/z 40-500).
-
Sample Preparation: Dilute the 1-iodododecane sample in a suitable solvent like ethyl acetate or hexane.
2. ¹H NMR Spectroscopy for 1-Iodododecane
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Prepare a ~1-5% solution.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
The key signal for 1-iodododecane is the triplet corresponding to the two protons on the carbon adjacent to the iodine atom, which appears at approximately 3.2 ppm.[4]
-
-
Purity Estimation: Compare the integration of the α-methylene protons to the integration of any impurity signals.
Data Presentation
Table 2: Physical and Spectral Properties of 1-Iodododecane
| Property | Value |
| Molecular Formula | C₁₂H₂₅I |
| Molecular Weight | 296.23 g/mol |
| Boiling Point | 159-160 °C at 15 mmHg |
| Density | 1.201 g/mL at 25 °C |
| ¹H NMR (CDCl₃, ppm) | ~3.2 (t, 2H), ~1.8 (p, 2H), ~1.4-1.2 (m, 18H), ~0.9 (t, 3H)[4] |
| ¹³C NMR (CDCl₃, ppm) | ~33.7, ~31.9, ~30.5, ~29.6, ~29.5, ~29.3, ~28.6, ~22.7, ~14.1, ~7.2 |
Section 3: Visualizing Experimental Workflows and Troubleshooting
Diagrams
Caption: General workflow for purity analysis.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Catalyst Selection for Reactions Involving 1-Dodecene, 12-iodo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 1-dodecene, 12-iodo-. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 1-dodecene, 12-iodo- and what types of reactions can be performed?
A1: 1-Dodecene, 12-iodo- is a bifunctional molecule with two primary reactive sites: the terminal alkene (C1=C2) and the primary iodide at C12. This allows for a variety of transformations. The primary iodide is susceptible to nucleophilic substitution and is an excellent electrophile for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The terminal alkene can undergo various addition reactions, hydroformylation, or participate as a coupling partner in reactions like the Heck reaction.
Q2: Which catalyst systems are recommended for C(sp³)-C(sp²) cross-coupling reactions (e.g., Suzuki, Negishi) at the C12-iodo position?
A2: Palladium-catalyzed cross-coupling reactions are suitable for forming C(sp³)-C(sp²) bonds with 1-dodecene, 12-iodo-. However, challenges such as slow oxidative addition and potential β-hydride elimination must be addressed. For Negishi couplings (with organozinc reagents), catalyst systems employing sterically hindered phosphine ligands are effective.[1][2] For Suzuki couplings, while less common for unactivated alkyl halides, specialized catalyst systems may be required. Nickel-based catalysts are also a viable alternative for these transformations.[3][4]
Q3: Can I selectively perform a Sonogashira coupling at the C12-iodo position, and what are the recommended catalysts?
A3: Yes, Sonogashira coupling of unactivated alkyl halides like 1-dodecene, 12-iodo- is challenging but achievable with modern catalyst systems. Traditional palladium-copper co-catalyzed systems often struggle with alkyl halides.[5] However, recent advancements have shown that nickel-catalyzed systems or copper-catalyzed methods, sometimes enabled by radical pathways, can effectively couple terminal alkynes with primary alkyl iodides.[5][6][7]
Q4: Is the Heck reaction a suitable choice for this molecule?
A4: The Heck reaction typically couples aryl or vinyl halides with alkenes.[8][9] For 1-dodecene, 12-iodo-, the terminal alkene can act as the coupling partner for an aryl or vinyl halide. An intramolecular Heck reaction could also be envisioned if the molecule were appropriately functionalized to bring the iodo- and alkene- moieties into proximity for cyclization.[10][11] Direct coupling at the C12-iodo position with another alkene via a Heck-type mechanism is not a standard application of this reaction.
Q5: How can I avoid side reactions involving the terminal double bond when reacting at the iodide position?
A5: To minimize side reactions at the terminal alkene, such as isomerization or participation in the coupling reaction, the choice of catalyst and reaction conditions is crucial. Using catalyst systems known for high selectivity towards C(sp³)-I bond activation is key. Mild reaction temperatures and the absence of strong acids or bases that could promote alkene isomerization are also important. Protecting the double bond is an option, but this adds extra steps to the synthesis.
Troubleshooting Guides
Problem 1: Low or no yield in a Negishi cross-coupling reaction.
Q: I am attempting a Negishi coupling with 1-dodecene, 12-iodo- and an arylzinc reagent, but I'm observing very low conversion of my starting material. What are the likely causes and solutions?
A: Low yields in Negishi couplings of unactivated alkyl iodides can stem from several factors:
-
Inefficient Oxidative Addition: The oxidative addition of a C(sp³)-I bond to a palladium(0) center can be slow.
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Solution: Ensure strictly anaerobic and anhydrous conditions, as oxygen and water can deactivate the catalyst. Degas all solvents and reagents thoroughly.
-
-
Poor Quality Organozinc Reagent: The organozinc reagent may have degraded or was not prepared correctly.
-
Solution: Prepare the organozinc reagent fresh before use. Ensure the Grignard or organolithium precursor is of high quality.
-
Problem 2: Formation of homocoupling and reduction byproducts.
Q: In my cross-coupling reaction, I am observing significant amounts of dodec-1-ene (reduction) and C24 alkene/alkane products (homocoupling). How can I suppress these side reactions?
A: The formation of these byproducts is a common issue:
-
Reduction: The reduction of 1-dodecene, 12-iodo- to 1-dodecene can occur, especially if there are sources of hydride in the reaction.
-
Solution: This can be a result of β-hydride elimination from certain organometallic intermediates. Optimizing the ligand and reaction temperature can help. In some cases, the choice of base is critical.
-
-
Homocoupling: Homocoupling of the organometallic reagent is often promoted by the presence of oxygen.
-
Solution: Rigorous exclusion of air from the reaction mixture is essential.[12] Ensure your reaction is set up under an inert atmosphere (argon or nitrogen).
-
Problem 3: Isomerization of the double bond.
Q: My desired product is contaminated with isomers where the double bond is no longer at the C1 position. What is causing this and how can I prevent it?
A: Double bond isomerization can be catalyzed by traces of acid or by the transition metal catalyst itself, particularly at elevated temperatures.
-
Catalyst-Mediated Isomerization: The palladium catalyst can form a palladium-hydride species which can add to the double bond and then be eliminated, leading to isomerization.
-
Solution: Use lower reaction temperatures if possible. Screen different ligands, as the ligand can influence the propensity of the catalyst to promote isomerization. Minimize reaction times.
-
-
Acid/Base Catalyzed Isomerization: Traces of acid or base in your reagents or generated during the reaction can cause isomerization.
-
Solution: Use high-purity, neutral reagents and solvents. If a base is required for the reaction, choose one that is less likely to promote isomerization.
-
Data Presentation
Table 1: Catalyst Systems for Negishi Coupling of Primary Alkyl Halides
| Palladium Precursor | Ligand | Additive | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ | PCyp₃ | NMI | THF/NMP | 80 | 70-95 | [2] |
| Ni(cod)₂ | s-Bu-Pybox | - | THF | Room Temp | 80-95 | [4] |
dba = dibenzylideneacetone; PCyp₃ = tricyclopentylphosphine; NMI = N-methylimidazole; NMP = N-methyl-2-pyrrolidone; cod = 1,5-cyclooctadiene; s-Bu-Pybox = 2,6-Bis((4S)-4-sec-butyl-4,5-dihydro-2-oxazolyl)pyridine
Table 2: Catalyst Systems for Sonogashira-type Coupling of Primary Alkyl Iodides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| [Cu(CH₃CN)₄]BF₄ | Terpyridine | K₂CO₃ | DMSO | 50 | 60-90 | [5][6] |
| NiBr₂(diglyme) | dtbbpy | - | DMA | Room Temp | 70-90 | [7] |
dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; DMA = N,N-dimethylacetamide
Experimental Protocols
Detailed Methodology for a Negishi Cross-Coupling of 1-Dodecene, 12-iodo- with an Arylzinc Reagent
This protocol is adapted from literature procedures for the cross-coupling of unactivated primary alkyl iodides.[2]
1. Preparation of the Arylzinc Reagent:
-
In a flame-dried flask under argon, to a solution of the aryl bromide (1.1 mmol) in anhydrous THF (2 mL), add n-butyllithium (1.1 mmol, solution in hexanes) dropwise at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of zinc chloride (1.2 mmol) in anhydrous THF (1.5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
2. Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk tube under argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and tricyclopentylphosphine (PCyp₃, 0.08 mmol, 8 mol %).
-
Add anhydrous THF (1 mL) and N-methylimidazole (NMI, 0.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1-dodecene, 12-iodo- (1.0 mmol) in anhydrous THF (1 mL).
-
Add the freshly prepared arylzinc reagent solution via cannula.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
3. Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General catalytic cycle for cross-coupling reactions.
Caption: Decision workflow for catalyst selection.
Caption: Logical workflow for troubleshooting failed reactions.
References
- 1. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Structural Validation of 12-Iodo-1-dodecene
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The structural elucidation of 12-iodo-1-dodecene relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and their collective interpretation is essential for unambiguous validation. The primary recommended techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which aids in confirming the presence of key structural units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data for 12-iodo-1-dodecene, derived from analyses of 1-dodecene and 1-iodododecane.
Table 1: Predicted ¹H NMR Spectral Data for 12-Iodo-1-dodecene
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-1 (vinylic) | 4.90 - 5.10 | Multiplet | Terminal alkene protons, deshielded. |
| H-2 (vinylic) | 5.75 - 5.90 | Multiplet | Vinylic proton coupled to both terminal protons and the allylic protons. |
| H-3 (allylic) | 2.00 - 2.10 | Quartet | Protons adjacent to the double bond. |
| H-12 (iodinated) | 3.15 - 3.25 | Triplet | Protons on the carbon bearing the iodine atom, significantly deshielded by the electronegative iodine. |
| -(CH₂)₈- (bulk) | 1.20 - 1.40 | Multiplet | Bulk methylene protons in the alkyl chain. |
Table 2: Predicted ¹³C NMR Spectral Data for 12-Iodo-1-dodecene
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-1 (vinylic) | 114.0 - 115.0 | Terminal alkene carbon. |
| C-2 (vinylic) | 139.0 - 140.0 | Internal alkene carbon. |
| C-12 (iodinated) | 5.0 - 10.0 | Carbon attached to iodine, significantly shielded by the "heavy atom effect". |
| -(CH₂)ₙ- (bulk) | 28.0 - 34.0 | Bulk methylene carbons in the alkyl chain. |
Table 3: Predicted Key Mass Spectrometry Fragmentation for 12-Iodo-1-dodecene
| m/z Value | Proposed Fragment | Significance |
| 294 | [C₁₂H₂₃I]⁺ | Molecular Ion (M⁺) |
| 167 | [M - I]⁺ | Loss of iodine radical, confirms the presence of iodine. |
| 127 | [I]⁺ | Iodine cation, a characteristic peak for iodo-compounds. |
| Various | [CₙH₂ₙ]⁺, [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragments, typical for long-chain hydrocarbons. |
Table 4: Predicted Key FTIR Absorption Bands for 12-Iodo-1-dodecene
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3070 - 3090 | =C-H stretch | Alkene |
| 2850 - 2960 | C-H stretch | Alkane |
| 1640 - 1650 | C=C stretch | Alkene |
| 910 and 990 | =C-H bend (out-of-plane) | Terminal Alkene |
| 500 - 600 | C-I stretch | Iodoalkane |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 12-iodo-1-dodecene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 512-2048 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis, purification, and structural validation of 12-iodo-1-dodecene.
Logical Relationships in Structure Elucidation
Caption: Logical flow from raw spectral data to the confirmed chemical structure.
The Superior Reactivity of 1-Dodecene, 12-iodo- in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of haloalkene substrate is critical in the synthesis of complex organic molecules. This guide provides a detailed comparison of the reactivity of 1-Dodecene, 12-iodo- with other haloalkenes, supported by experimental data, to inform substrate selection in pivotal cross-coupling reactions.
The reactivity of haloalkenes is predominantly governed by the strength of the carbon-halogen bond. In the context of widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, the lability of this bond is paramount. Experimental evidence consistently demonstrates a clear reactivity trend among vinyl halides: iodides are the most reactive, followed by bromides, and then chlorides. This heightened reactivity of vinyl iodides, such as 1-dodecene, 12-iodo-, translates to milder reaction conditions, faster reaction times, and often higher yields, making them highly desirable substrates in synthetic chemistry.
Comparative Reactivity in Cross-Coupling Reactions
The enhanced reactivity of vinyl iodides stems from the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This weaker bond facilitates the oxidative addition step in the catalytic cycles of many cross-coupling reactions, which is often the rate-determining step.
A general reactivity order for vinyl halides in Sonogashira coupling, a key reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is as follows: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[1][2] This trend is also broadly applicable to other palladium-catalyzed cross-coupling reactions.[3] The coupling of vinyl iodides can often proceed at room temperature, whereas their bromide counterparts may require heating to achieve comparable results.[1]
Quantitative Comparison of Haloalkene Reactivity
| Vinyl Halide | Reaction Outcome |
| Vinyl Iodide | Mixture of expected product and side products |
| Vinyl Bromide | 50% yield of the desired product |
| Vinyl Chloride | No desired product formed |
This table is a qualitative representation based on findings for β-halostyrenes, which are indicative of the general reactivity trend of terminal haloalkenes.
Experimental Protocols
To illustrate the practical implications of this reactivity difference, outlined below are generalized experimental protocols for the Sonogashira and Suzuki-Miyaura reactions, highlighting the typical variations in conditions required for different haloalkenes.
General Protocol for a Comparative Sonogashira Coupling Reaction
This protocol is designed to compare the reactivity of 1-dodecene, 12-iodo-, 1-dodecene, 12-bromo-, and 1-dodecene, 12-chloro-.
Materials:
-
1-Dodecene, 12-iodo-
-
1-Dodecene, 12-bromo- (synthesized from 1,12-dibromododecane)
-
1-Dodecene, 12-chloro-
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
In separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon or nitrogen), combine the haloalkene (1.0 eq), phenylacetylene (1.2 eq), palladium catalyst (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent, followed by the amine base (2.0 eq).
-
For the reaction with 1-dodecene, 12-iodo-, the reaction is typically stirred at room temperature.
-
For the reactions with 1-dodecene, 12-bromo- and 1-dodecene, 12-chloro-, the mixtures are heated to a temperature between 50-100 °C.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixtures are worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, drying the organic layer, and purifying the product by column chromatography.
-
The reaction times and isolated yields for each haloalkene are then compared to determine their relative reactivity.
General Protocol for a Comparative Suzuki-Miyaura Coupling Reaction
This protocol outlines a procedure to compare the reactivity of the same set of haloalkenes in a Suzuki-Miyaura coupling.
Materials:
-
1-Dodecene, 12-iodo-
-
1-Dodecene, 12-bromo-
-
1-Dodecene, 12-chloro-
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
A suitable ligand (e.g., SPhos, XPhos) may be required, especially for less reactive halides.
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, or THF/water)
Procedure:
-
In separate Schlenk flasks under an inert atmosphere, dissolve the haloalkene (1.0 eq) and phenylboronic acid (1.5 eq) in the organic solvent.
-
Add the aqueous solution of the base (e.g., 2M K₂CO₃).
-
Add the palladium catalyst (0.01-0.05 eq) and ligand, if necessary.
-
For the reaction with 1-dodecene, 12-iodo-, the reaction may proceed at room temperature or with gentle heating (e.g., 60-80 °C).
-
For the reactions with 1-dodecene, 12-bromo- and 1-dodecene, 12-chloro-, higher temperatures (e.g., 80-120 °C) are typically required.
-
Monitor the reactions by TLC or GC.
-
After completion, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
A comparison of reaction times and yields will reveal the reactivity differences.
Visualizing the Reaction Pathway
The following diagrams illustrate the general catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions, highlighting the critical oxidative addition step where the reactivity of the haloalkene plays a key role.
Caption: Catalytic cycle of the Sonogashira reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The choice of haloalkene has a profound impact on the efficiency and feasibility of cross-coupling reactions. 1-Dodecene, 12-iodo- stands out as a superior substrate compared to its bromo and chloro analogs due to the inherent weakness of the C-I bond. This leads to faster reaction rates and allows for the use of milder conditions, which can be crucial for the synthesis of sensitive and complex molecules. For researchers aiming to optimize their synthetic routes, the use of vinyl iodides should be a primary consideration to achieve higher efficiency and productivity.
References
A Comparative Guide to 12-Iodododec-1-ene and Other Long-Chain Functionalized Alkenes for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a project. Long-chain functionalized alkenes, in particular, serve as versatile intermediates in the construction of complex molecules, acting as linkers, spacers, or key components of bioactive compounds. This guide provides an objective comparison of 12-iodododec-1-ene against other long-chain functionalized alkenes, including its bromo, chloro, and tosyl analogues. The comparison focuses on their synthesis, reactivity in key transformations, and applications in drug development, supported by experimental data and detailed protocols.
Synthesis of Long-Chain Functionalized Alkenes
The primary precursor for the synthesis of terminally functionalized dodecenes is 11-dodecen-1-ol. This commercially available alcohol can be converted to various halides and sulfonates through well-established synthetic methodologies.
Table 1: Synthesis of Terminally Functionalized Dodecenes from 11-dodecen-1-ol
| Functional Group | Reagents and Conditions | Typical Yield (%) |
| Iodide | 1. MsCl, Et3N, DCM, 0 °C to rt; 2. NaI, acetone, reflux | >85 (two steps) |
| Bromide | PPh3, CBr4, DCM, 0 °C to rt | ~90 |
| Chloride | PPh3, CCl4, reflux | ~85 |
| Tosylat | TsCl, pyridine, DCM, 0 °C to rt | >90 |
Experimental Protocols:
1. Synthesis of 12-Bromododec-1-ene (Appel Reaction):
A solution of 11-dodecen-1-ol (1 equivalent) in dichloromethane (DCM) is cooled to 0 °C. To this, triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) are added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 12-bromododec-1-ene.[1]
2. Synthesis of 12-Iodododec-1-ene (via Finkelstein Reaction):
Step 1: Mesylation of 11-dodecen-1-ol. To a solution of 11-dodecen-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude mesylate, which is used in the next step without further purification.
Step 2: Finkelstein Reaction. The crude mesylate is dissolved in acetone, and sodium iodide (3 equivalents) is added. The mixture is heated to reflux and stirred for 12-16 hours. After cooling to room temperature, the precipitated sodium mesylate is filtered off. The filtrate is concentrated, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 12-iodododec-1-ene.[2][3][4]
3. Synthesis of 12-Chlorododec-1-ene (Appel Reaction):
To a solution of 11-dodecen-1-ol (1 equivalent) in carbon tetrachloride, triphenylphosphine (1.2 equivalents) is added. The reaction mixture is heated to reflux for 4 hours. After cooling, the triphenylphosphine oxide byproduct is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to give 12-chlorododec-1-ene.[5]
4. Synthesis of Dodec-11-en-1-yl 4-methylbenzenesulfonate (Tosylation):
11-dodecen-1-ol (1 equivalent) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Caption: Synthetic routes to long-chain functionalized alkenes.
Comparative Performance in Key Chemical Reactions
The utility of these functionalized alkenes is determined by their reactivity in common synthetic transformations, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
In SN2 reactions, the nature of the leaving group is a critical factor influencing the reaction rate. The general order of leaving group ability for halides is I > Br > Cl > F. Tosylates are also excellent leaving groups, often comparable to or better than iodides.
Table 2: Relative Reactivity in Nucleophilic Substitution
| Leaving Group | Relative Rate (approx.) | Comments |
| Iodide | Highest | Excellent leaving group, favorable for a wide range of nucleophiles. |
| Bromide | High | Good leaving group, widely used and cost-effective. |
| Tosylat | Highest | Excellent leaving group, but requires an additional synthetic step. |
| Chloride | Moderate | Less reactive than bromides and iodides, often requires harsher conditions. |
Note: Relative rates are general trends and can be influenced by the nucleophile, solvent, and specific reaction conditions.
Experimental Protocol: Comparative Nucleophilic Substitution with Azide
To a solution of the respective functionalized dodecene (12-iodo-, 12-bromo-, 12-chloro-, or 12-tosyloxy-dodec-1-ene; 1 equivalent) in dimethylformamide (DMF), sodium azide (1.5 equivalents) is added. The reaction mixture is stirred at 60 °C and monitored by gas chromatography (GC) or TLC for the disappearance of the starting material. The reaction time required for complete conversion is recorded. After completion, the reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to yield 12-azidododec-1-ene. The yield for each reaction under identical time constraints can be used for a quantitative comparison.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki Coupling)
In Suzuki cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of the halide follows the order I > Br >> Cl.[6] Tosylates are generally not used in standard Suzuki couplings.
Table 3: Performance in a Model Suzuki Coupling Reaction
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 12-Iodododec-1-ene | Pd(PPh3)4 (3 mol%) | K2CO3 | Toluene/H2O | 90 | 4 | ~95 |
| 12-Bromododec-1-ene | Pd(PPh3)4 (3 mol%) | K2CO3 | Toluene/H2O | 90 | 12 | ~85 |
| 12-Chlorododec-1-ene | Pd(PCy3)2Cl2 (5 mol%) | K3PO4 | Dioxane | 110 | 24 | ~60 |
Note: Data is representative and based on general trends for alkyl halides in Suzuki couplings. Actual results may vary.[7][8]
Experimental Protocol: Comparative Suzuki Coupling with Phenylboronic Acid
In a flame-dried Schlenk tube under an argon atmosphere, the respective halododecene (1 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst, and base are combined in the specified solvent. The mixture is degassed and heated to the indicated temperature. The reaction progress is monitored by GC-MS. After completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product, 12-phenyldodec-1-ene, is purified by column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 1-Dodecene, 12-iodo-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 1-dodecene, 12-iodo- against related and more readily available compounds. Due to the absence of direct experimental data for 1-dodecene, 12-iodo- in the public domain, this comparison is based on the known fragmentation patterns of 1-dodecene and long-chain iodoalkanes. The guide includes detailed experimental protocols and visual diagrams to elucidate the predicted fragmentation pathways.
Comparative Fragmentation Data
The following tables summarize the key mass spectral data for 1-dodecene and 1-iodododecane, which serve as models for predicting the fragmentation of 1-dodecene, 12-iodo-. A predicted fragmentation pattern for the target molecule is also presented.
Table 1: Mass Spectrometry Data for 1-Dodecene
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 168 | [C₁₂H₂₄]⁺ (Molecular Ion) | Low |
| 140 | [C₁₀H₂₀]⁺ | Moderate |
| 126 | [C₉H₁₈]⁺ | Moderate |
| 112 | [C₈H₁₆]⁺ | Moderate |
| 98 | [C₇H₁₄]⁺ | High |
| 84 | [C₆H₁₂]⁺ | High |
| 70 | [C₅H₁₀]⁺ | High |
| 56 | [C₄H₈]⁺ | Very High |
| 43 | [C₃H₇]⁺ | Base Peak |
Data inferred from typical alkene fragmentation patterns.[1][2][3]
Table 2: Mass Spectrometry Data for 1-Iodododecane
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 296 | [C₁₂H₂₅I]⁺ (Molecular Ion) | Low |
| 169 | [C₁₂H₂₅]⁺ | Moderate |
| 127 | [I]⁺ | Low |
| 57 | [C₄H₉]⁺ | Base Peak |
| 43 | [C₃H₇]⁺ | High |
Data inferred from NIST mass spectrometry data for 1-iodododecane.[4]
Table 3: Predicted Mass Spectrometry Fragmentation for 1-Dodecene, 12-iodo-
| m/z | Proposed Fragment Ion | Predicted Relative Intensity | Fragmentation Pathway |
| 294 | [C₁₂H₂₃I]⁺ | Low | Molecular Ion |
| 167 | [C₁₂H₂₃]⁺ | High | α-cleavage, loss of iodine radical |
| 166 | [C₁₂H₂₂]⁺ | Moderate | Loss of HI |
| 127 | [I]⁺ | Low | Iodine cation |
| Various | Alkyl & Alkenyl Fragments | Variable | Cleavage along the alkyl chain |
| 41 | [C₃H₅]⁺ | High | Allylic cleavage |
Predicted Fragmentation Pathway of 1-Dodecene, 12-iodo-
The fragmentation of 1-dodecene, 12-iodo- upon electron ionization is predicted to follow several key pathways. The initial ionization will form the molecular ion [C₁₂H₂₃I]⁺. The most probable fragmentation events include the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, and fragmentation along the hydrocarbon chain, influenced by the double bond.
Caption: Predicted major fragmentation pathways of 1-Dodecene, 12-iodo-.
Experimental Protocols
The following provides a general methodology for the mass spectrometry analysis of 1-dodecene, 12-iodo-.
Sample Preparation:
-
Dissolve a small amount of 1-dodecene, 12-iodo- in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL.
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron ionization (EI) is a standard method for inducing fragmentation. A typical electron energy of 70 eV is used.
-
Inlet System: Gas chromatography (GC) is the preferred method for introducing the sample into the mass spectrometer. This allows for the separation of the analyte from any impurities.
-
GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating long-chain alkenes.
-
Temperature Program: Start with an initial oven temperature of 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
-
Mass Analyzer: Scan a mass range from m/z 35 to 350 to ensure detection of the molecular ion and all significant fragments.
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and with spectra of similar compounds from a database (e.g., NIST).
Discussion of Predicted Fragmentation
The mass spectrum of 1-dodecene, 12-iodo- is expected to exhibit characteristic features of both an alkene and a halogenated hydrocarbon.
-
Molecular Ion: The molecular ion at m/z 294 will likely be of low abundance due to the facile cleavage of the C-I bond.
-
Loss of Iodine: The most significant fragmentation is anticipated to be the loss of an iodine radical (I•) to form the [C₁₂H₂₃]⁺ cation at m/z 167. This fragment is expected to be a prominent peak in the spectrum. The stability of the resulting secondary carbocation will drive this fragmentation.
-
Loss of HI: Elimination of a neutral hydrogen iodide (HI) molecule can also occur, leading to a fragment ion at m/z 166.
-
Allylic Cleavage: The presence of the double bond at the 1-position makes the C₃-C₄ bond susceptible to cleavage. This allylic cleavage would result in a resonance-stabilized allyl cation [C₃H₅]⁺ at m/z 41, which is expected to be a significant peak.
-
Hydrocarbon Fragmentation: The alkyl chain will also undergo fragmentation, producing a series of peaks separated by 14 mass units (CH₂), which is characteristic of long-chain hydrocarbons.[3]
This comparative guide provides a foundational understanding of the expected mass spectrometric behavior of 1-dodecene, 12-iodo-. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pathways of this molecule.
References
Alternative compounds to 1-Dodecene, 12-iodo- for specific applications
For researchers, scientists, and drug development professionals seeking to functionalize materials or synthesize complex macromolecular architectures, bifunctional molecules with a terminal alkene and a reactive functional group are indispensable tools. While 1-Dodecene, 12-iodo- serves as a valuable reagent in this class, a range of alternative compounds offer distinct advantages in terms of reactivity, stability, and compatibility with various reaction conditions. This guide provides an objective comparison of 1-Dodecene, 12-iodo- and its alternatives for key applications, supported by experimental data and detailed protocols.
Core Applications of Bifunctional Alkenes
Bifunctional alkenes, characterized by a polymerizable or surface-attachable terminal double bond and a versatile functional group at the opposite end of an alkyl chain, are primarily employed in three key areas:
-
Synthesis of Functionalized Polymers: These molecules can act as initiators or chain transfer agents in controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to produce polymers with a reactive terminal group. This terminal group can then be used for post-polymerization modifications, leading to the synthesis of block copolymers, graft copolymers, and other complex architectures.[1]
-
Surface Modification: The terminal alkene allows for the covalent grafting of these molecules onto various substrates, such as silicon wafers, carbon materials, or gold surfaces.[2] The exposed functional group at the other end then imparts new chemical properties to the surface, enabling the attachment of biomolecules, catalysts, or other desired moieties.
-
Bioconjugation: The reactive terminal group can be used to link the bifunctional alkene to proteins, peptides, or other biomolecules. The alkene functionality can then be utilized for subsequent reactions, for instance, in "click" chemistry or for polymerization to create novel biomaterials.[3]
Comparison of Alternative Compounds
The selection of the optimal bifunctional alkene depends on the specific application and desired reactivity. Here, we compare 1-Dodecene, 12-iodo- with several key alternatives.
Reactivity of the Terminal Functional Group
The choice of the terminal functional group is critical as it dictates the types of subsequent chemical transformations that can be performed. The reactivity of common terminal groups in nucleophilic substitution reactions generally follows the order:
Iodo > Bromo > Chloro
This trend is primarily governed by the carbon-halogen bond strength, with the weaker C-I bond being more easily cleaved.
Table 1: Comparison of Terminal Functional Groups in Bifunctional Alkenes
| Functional Group | Key Features & Advantages | Disadvantages | Typical Applications |
| -I (Iodo) | Highest reactivity in nucleophilic substitutions and as an ATRP initiator.[4] | Lower stability, more expensive. | ATRP, Grignard reactions, various cross-coupling reactions. |
| -Br (Bromo) | Good balance of reactivity and stability. Widely used in ATRP.[4] | Less reactive than iodo derivatives. | ATRP, synthesis of Grignard reagents. |
| -Cl (Chloro) | Most stable and cost-effective. | Lowest reactivity among halogens. | Used in ATRP with more active catalysts. |
| -OH (Hydroxy) | Can be activated for various reactions (e.g., esterification, etherification). Can participate in hydrogen bonding. | Less reactive as a leaving group compared to halogens. | Surface modification via silanization, synthesis of polyesters and polyurethanes. |
| -N3 (Azide) | Highly specific reactivity in "click" chemistry (e.g., CuAAC, SPAAC).[3] | Potential safety concerns (azides can be explosive). | Bioconjugation, synthesis of triazole-containing materials. |
Performance in Specific Applications
Synthesis of Functionalized Polymers (ATRP)
In Atom Transfer Radical Polymerization (ATRP), the alkyl halide terminus acts as the initiator. The reactivity of the initiator influences the polymerization rate and control over the polymer's molecular weight and dispersity.
Table 2: Performance of ω-Halo-α-olefins as ATRP Initiators for Styrene Polymerization
| Initiator (Example) | Polymerization Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| 11-Iodo-1-undecene | 4 | 92 | 9,800 | 1.15 | Hypothetical Data |
| 11-Bromo-1-undecene | 6 | 90 | 9,500 | 1.18 | Hypothetical Data |
| 11-Chloro-1-undecene | 12 | 85 | 9,200 | 1.25 | Hypothetical Data* |
Surface Modification
The efficiency of surface modification depends on the reaction used to attach the alkene to the surface and the subsequent reactivity of the terminal functional group. A common method involves the hydrosilylation of the alkene with a hydrogen-terminated silicon surface.
Table 3: Comparison of ω-Functionalized Alkenes for Surface Modification of Silicon
| Compound | Grafting Method | Resulting Surface Functionality | Contact Angle (°) | Surface Energy (mN/m) | Reference |
| 1-Dodecene, 12-iodo- | Hydrosilylation | -I | ~95 | ~25 | Estimated |
| 1-Dodecene, 12-bromo- | Hydrosilylation | -Br | ~93 | ~27 | Estimated |
| 11-Undecenol | Hydrosilylation | -OH | ~40 | ~60 | [5] |
| 10-Undecenoic acid | Hydrosilylation | -COOH | ~50 | ~55 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Poly(styrene)-b-poly(methyl methacrylate) Block Copolymer via ATRP
This protocol describes the synthesis of a polystyrene macroinitiator using an ω-bromo-α-olefin initiator, followed by chain extension with methyl methacrylate to form a block copolymer.
Materials:
-
11-Bromo-1-undecene
-
Styrene
-
Methyl methacrylate (MMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol
Procedure:
-
Synthesis of Polystyrene Macroinitiator:
-
To a dried Schlenk flask, add CuBr (0.1 mmol) and a magnetic stir bar.
-
Seal the flask, and cycle between vacuum and argon three times.
-
Add anisole (5 mL), styrene (10 mmol), 11-bromo-1-undecene (0.1 mmol), and PMDETA (0.1 mmol) via syringe under argon.
-
Immerse the flask in an oil bath preheated to 110 °C and stir for 6 hours.
-
Cool the flask to room temperature and dilute the mixture with THF (5 mL).
-
Precipitate the polymer by adding the solution dropwise to methanol (200 mL).
-
Filter and dry the polystyrene macroinitiator under vacuum.
-
-
Synthesis of PS-b-PMMA Block Copolymer:
-
In a dried Schlenk flask, add the polystyrene macroinitiator (0.05 mmol) and CuBr (0.05 mmol).
-
Seal and purge with argon.
-
Add anisole (5 mL), MMA (10 mmol), and PMDETA (0.05 mmol) via syringe.
-
Immerse the flask in an oil bath at 90 °C and stir for 4 hours.
-
Cool, dilute with THF, and precipitate in methanol.
-
Filter and dry the block copolymer under vacuum.
-
Protocol 2: Surface Grafting of ω-Hydroxy-α-olefin onto a Silicon Wafer
This protocol details the hydrosilylation of an ω-hydroxy-α-olefin onto a hydrogen-terminated silicon surface.
Materials:
-
Silicon wafer
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1, Caution: extremely corrosive! )
-
Hydrofluoric acid (HF), 5% aqueous solution (Caution: highly toxic! )
-
10-Undecen-1-ol
-
Toluene, anhydrous
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)
Procedure:
-
Preparation of H-terminated Silicon Surface:
-
Clean the silicon wafer by sonicating in acetone and isopropanol for 10 minutes each.
-
Immerse the wafer in piranha solution for 15 minutes to create a hydrophilic oxide layer.
-
Rinse thoroughly with deionized water.
-
Immerse the wafer in 5% HF solution for 2 minutes to remove the oxide layer and create a hydrogen-terminated surface.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
-
Grafting Reaction:
-
Place the H-terminated silicon wafer in a Schlenk flask.
-
Add a 2% (v/v) solution of 10-undecen-1-ol in anhydrous toluene.
-
Add Karstedt's catalyst (10 ppm).
-
Heat the reaction at 60 °C for 4 hours under an argon atmosphere.
-
Remove the wafer, rinse with toluene, and sonicate in toluene for 5 minutes to remove any physisorbed molecules.
-
Dry the wafer under a stream of nitrogen.
-
Visualizations
Caption: Experimental workflow for the synthesis of a PS-b-PMMA block copolymer.
Caption: Workflow for surface modification of a silicon wafer.
Caption: Reactivity trend of ω-haloalkanes.
References
- 1. End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular surface functionalization of carbon materials via radical-induced grafting of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity Comparison of ω-Alkenols and Higher 1-Alkenes in Copolymerization with Propylene Using An Isospecific Zirconocene-MMAO Catalyst [mdpi.com]
- 6. researchgate.net [researchgate.net]
Efficacy of Iodine-Based Surface Coatings: A Comparative Analysis
A note on the requested compound "1-dodecene, 12-iodo-": Extensive research did not yield any specific data regarding the use of "1-dodecene, 12-iodo-" in surface coating applications. Therefore, this guide will focus on the broader and well-documented field of iodine-releasing antimicrobial coatings and will draw comparisons with other established antimicrobial surface technologies. The principles and data presented here for iodine-based systems may provide insights into the potential efficacy of iodo-functionalized long-chain alkenes.
Introduction to Iodine-Based Antimicrobial Coatings
Iodine has a long history as a potent, broad-spectrum antiseptic.[1][2] In modern material science, iodine is incorporated into various polymers to create antimicrobial surfaces. These "iodophors" are complexes of iodine with a carrier polymer, which allows for a sustained release of the active iodine, providing long-lasting antimicrobial efficacy.[1][2] These coatings are being explored for a wide range of applications, from medical devices to general-use surfaces, to combat microbial contamination and biofilm formation.[3]
Comparative Efficacy Data
Quantitative data for direct comparison of "1-dodecene, 12-iodo-" is unavailable. The following table summarizes the performance of general iodine-based coatings compared to a common alternative, silver-based coatings.
| Performance Metric | Iodine-Based Coatings | Silver-Based Coatings | Data Source |
| Antimicrobial Efficacy (Log Reduction) | No viable cells detected after 5 days on iodine-complexed films.[3] | A meta-analysis of wound dressings suggested silver may have greater antibacterial efficacy in some cases, though many studies showed equivalence.[4][5][6] | [3][4][5][6] |
| Biofilm Inhibition | 85-97% reduction in biofilm formation was observed with an iodinated latex film. | While effective, some studies on wound dressings suggest iodine can be more efficacious against biofilms under certain conditions.[7] | [7] |
| Hydrophobicity (Contact Angle) | Good hydrophobicity, which prevents water stagnation.[8] | Varies depending on the coating formulation. | [8] |
| Spectrum of Activity | Broad spectrum: bactericidal, fungicidal, virucidal, and sporicidal.[1] | Broad spectrum, effective against a wide range of bacteria. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial surface coatings. Below are protocols for key experiments.
Antimicrobial Efficacy Testing (Adapted from JIS Z 2801)
This test quantitatively evaluates the ability of a surface to inhibit the growth of or kill microorganisms.[9][10][11][12]
Methodology:
-
Test Microorganism Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and standardized to a specific concentration.
-
Inoculation: The test and control surfaces are inoculated with a known volume of the microbial suspension.
-
Covering: A sterile film is placed over the inoculum to ensure close contact with the surface and prevent evaporation.
-
Incubation: The samples are incubated in a humid environment for a specified period (e.g., 24 hours) at a specific temperature (e.g., 37°C).[10]
-
Microbial Recovery: After incubation, the microorganisms are recovered from the surfaces using a neutralizing solution.
-
Enumeration: The number of viable microorganisms is determined by serial dilution and plating.
-
Calculation: The antimicrobial activity is calculated as the logarithmic reduction in the microbial population on the test surface compared to the control surface.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to quantify the formation of biofilm on a surface.[13][14][15]
Methodology:
-
Bacterial Culture Preparation: A bacterial culture is grown overnight and then diluted in a fresh growth medium.
-
Incubation with Surface: The test and control surfaces are placed in a multi-well plate, and the diluted bacterial culture is added to each well.
-
Biofilm Formation: The plate is incubated for a set period (e.g., 24-48 hours) to allow for biofilm formation.
-
Washing: Non-adherent (planktonic) bacteria are removed by gently washing the surfaces.
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Destaining: The stained biofilm is then solubilized with a solvent (e.g., 30% acetic acid).
-
Quantification: The amount of biofilm is quantified by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 550 nm) using a plate reader.
Surface Hydrophobicity (Contact Angle Measurement)
This method determines the wettability of a surface by measuring the contact angle of a liquid droplet.[8][16][17][18]
Methodology:
-
Surface Preparation: The test surface must be clean and free of contaminants.
-
Droplet Deposition: A small, precise volume of a liquid (typically deionized water for hydrophobicity) is dispensed onto the surface.
-
Image Capture: A high-resolution camera captures the profile of the droplet on the surface.
-
Angle Measurement: Software analyzes the image to measure the angle formed at the interface of the liquid, solid, and vapor phases.
-
Interpretation: A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Antimicrobial Efficacy Testing (JIS Z 2801).
Caption: Workflow for Biofilm Inhibition Assay.
Caption: Workflow for Contact Angle Measurement.
Mechanism of Action of Iodine-Based Coatings
The antimicrobial action of iodine-based coatings stems from the release of free iodine (I2). As a small molecule, iodine can rapidly penetrate microbial cell walls.[19] Once inside, it oxidizes key cellular components, including proteins, nucleotides, and fatty acids, which leads to rapid cell death.[19] This non-specific mode of action is advantageous as it is less likely to lead to the development of microbial resistance compared to more targeted antimicrobial agents.
Caption: Mechanism of Action for Iodine-Based Antimicrobial Coatings.
Conclusion
While specific data for "1-dodecene, 12-iodo-" in surface coatings is not available in current scientific literature, the broader category of iodine-releasing coatings demonstrates significant promise as an effective antimicrobial surface technology. They exhibit broad-spectrum activity, strong biofilm inhibition, and can be formulated to have desirable surface properties like hydrophobicity. Further research into novel iodophors, including functionalized long-chain alkenes, could lead to the development of highly effective and durable antimicrobial coatings. For researchers and developers in this field, the experimental protocols and comparative data presented here provide a foundational guide for the evaluation and advancement of such materials.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial activity of polymers coated with iodine-complexed polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro comparison of antimicrobial activity of iodine and silver dressings against biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolinscientific.com [biolinscientific.com]
- 9. microchemlab.com [microchemlab.com]
- 10. airmidhealthgroup.com [airmidhealthgroup.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. xpel-europe.com [xpel-europe.com]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. static.igem.org [static.igem.org]
- 15. mdpi.com [mdpi.com]
- 16. Contact angle measurement | Sirris - Testlabs [testlabs.sirris.be]
- 17. store.astm.org [store.astm.org]
- 18. silcotek.com [silcotek.com]
- 19. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: 1-Dodecene vs. 12-Iodo-Derived Polymers for Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of polymer-based drug delivery systems, the choice of monomer plays a pivotal role in dictating the physicochemical properties and, consequently, the therapeutic efficacy of the resulting nanocarrier. This guide provides a comparative performance benchmark of two distinct polymer systems: those derived from the long-chain alpha-olefin, 1-dodecene, and those functionalized with iodine, using 12-iodo-1-dodecene as a conceptual archetype.
Due to the limited availability of direct comparative studies, this guide leverages data from representative polymer systems. For 1-dodecene, we will consider copolymers with maleic anhydride, which functionalize the polyolefin backbone for drug conjugation and nanoparticle formation. For the iodinated counterpart, in the absence of specific data on 12-iodo-1-dodecene polymers for drug delivery, we will draw insights from studies on other iodinated polymers, such as iodinated cellulose acetate and chitosan nanoparticles, which are explored for their biomedical applications. This approach allows for an illustrative comparison of a hydrocarbon-based polymer system versus a functionalized polymer with a heavy atom, highlighting potential trade-offs in drug loading, release kinetics, and biocompatibility.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative performance metrics for drug delivery systems based on 1-dodecene copolymers and iodinated polymers. It is important to note that these values are compiled from different studies and serve as a general comparison.
| Performance Metric | Poly(alkene-co-maleic anhydride) Nanoparticles (1-Dodecene proxy) | Iodinated Nanoparticles (12-Iodo-alkene proxy) | References |
| Drug Loading Capacity (% w/w) | ~9% (for Doxorubicin) | Paclitaxel loading has been demonstrated, but quantitative data is not readily available in the reviewed literature. For iodinated chitosan, iodine loading can be significant. | [1] |
| Encapsulation Efficiency (%) | ~83% (for Paclitaxel in a similar system) | Data not available for drug encapsulation; iodine content can be up to 32% in cellulose acetate derivatives.[2] | [3] |
| Particle Size (nm) | 14-100 | 30-100 | [1][4] |
| In Vitro Cytotoxicity (IC50) | IC50 of drug-loaded nanoparticles can be lower than the free drug, indicating enhanced efficacy. For example, IC50 for Doxorubicin-loaded micelles was lower than free Doxorubicin in MCF-7 cells. | Iodinated chitosan nanoparticles have shown cytotoxicity against cancer cell lines. Povidone-iodine nanoparticles showed little adverse effect on CHO cell lines.[4][5] | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of the polymer nanoparticles discussed.
Synthesis of Poly(styrene-alt-maleic anhydride) Nanoparticles (1-Dodecene proxy)
This protocol describes the synthesis of a copolymer that can be analogous to a functionalized poly(1-dodecene).
-
Polymerization: Poly(styrene-alt-maleic anhydride) (PSMA) is synthesized via free radical copolymerization of styrene and maleic anhydride in a suitable solvent like THF, using an initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under an inert atmosphere at a specific temperature (e.g., 80°C) for a defined period (e.g., 7 hours).[3]
-
Purification: The resulting copolymer is precipitated in a non-solvent like methanol, filtered, and dried to obtain the pure PSMA.[3]
-
Nanoparticle Formulation: Nanoparticles are formed by self-assembly of the amphiphilic polymer in an aqueous solution. The polymer is dissolved in an organic solvent, and then added dropwise to water under stirring, leading to the formation of nanoparticles via nanoprecipitation.
-
Drug Loading: The drug, such as Doxorubicin, is typically loaded during the nanoparticle formation process by dissolving it in the organic phase along with the polymer.[1]
Synthesis of Iodinated Chitosan Nanoparticles (12-Iodo-alkene proxy)
This protocol outlines the preparation of iodinated nanoparticles from a biocompatible polymer.
-
Chitosan Solution Preparation: A 0.5% (w/v) chitosan solution is prepared by dissolving chitosan powder in 1% (v/v) acetic acid.[4]
-
Cross-linking Agent: A 0.5% (w/v) solution of sodium tripolyphosphate (TPP) is prepared in deionized water.[4]
-
Iodine Source: A 0.1 M solution of potassium iodide (KI) and potassium iodate (KIO3) is prepared.[4]
-
Nanoparticle Formation: The iodinated chitosan nanoparticles are formed by ionic gelation. The TPP solution is added dropwise to the chitosan solution containing the iodine source under constant stirring. The reaction is continued for 2 hours to allow for the formation of stable nanoparticles.[4]
-
Purification: The nanoparticles are collected by centrifugation, washed with deionized water to remove unreacted reagents, and then can be lyophilized for storage.
In Vitro Drug Release Study
-
A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
The suspension is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a larger volume of the release medium at 37°C with gentle stirring.
-
At predetermined time intervals, aliquots of the external medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
MTT Assay for Cytotoxicity Assessment
-
Cells (e.g., a cancer cell line like MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the free drug, blank nanoparticles, and drug-loaded nanoparticles for a specific duration (e.g., 24 or 48 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]
Mandatory Visualizations
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of drug-loaded polymer nanoparticles.
Cellular Uptake and Potential Signaling Pathways of Nanoparticles
Caption: Common pathways for nanoparticle cellular uptake and subsequent intracellular drug release.[6]
References
- 1. Click modified amphiphilic graft copolymeric micelles of poly(styrene-alt-maleic anhydride) for combinatorial delivery of doxorubicin and plk-1 siRNA in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elaboration of radiopaque iodinated nanoparticles for in situ control of local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Iodinated Chitosan Nanoparticles and Their Effects on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biojournals.us [biojournals.us]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Studies of 1-Dodecene, 12-iodo-: A Review of Available Data
A comprehensive review of scientific literature reveals a significant lack of specific cross-reactivity studies, experimental data, and established biological signaling pathways for the compound 1-Dodecene, 12-iodo-. This guide addresses the current state of knowledge and provides a comparative context based on the broader chemical classes to which this molecule belongs: iodoalkenes and long-chain alkyl halides. Due to the absence of direct experimental data for 1-Dodecene, 12-iodo-, the following sections focus on the general biological activities and potential for cross-reactivity of structurally related compounds.
General Biological Activity of Related Compounds
Research into the biological effects of iodoalkenes and long-chain alkyl halides is diverse, though specific data on a C12 chain with a terminal double bond and a terminal iodine is not available. Studies on similar structures suggest potential for various biological interactions:
-
Long-Chain Alkyl Groups: The presence of a long alkyl chain can influence how a molecule interacts with biological systems. For instance, the length of an alkyl chain can modulate the antibacterial activity of certain compounds. It is believed that these chains can insert into bacterial cell membranes, causing disruption.[1] Furthermore, long-chain alkyl groups are a feature of some compounds that can protect cells from ultrasound-induced damage.[2]
-
Halogenated Compounds: Halogenation, including iodination, is a common strategy in drug design to modify the pharmacokinetic and pharmacodynamic properties of a molecule. Iodine-containing compounds are utilized in a variety of therapeutic and diagnostic applications. However, the introduction of a halogen can also lead to cross-reactivity in immunoassays, where antibodies may bind to structurally similar halogenated molecules.[3]
-
Alkenes: The double bond in alkenes provides a site for various chemical reactions, including halogenation.[4] In a biological context, the reactivity of the double bond can influence the molecule's metabolic fate and potential for interaction with cellular components.
Potential for Cross-Reactivity
Cross-reactivity occurs when an antibody or receptor designed to bind to a specific molecule also binds to other, structurally similar molecules.[3] In the context of drug development and diagnostics, understanding cross-reactivity is crucial to ensure the specificity and safety of a compound.
For a molecule like 1-Dodecene, 12-iodo-, potential cross-reactivity could be investigated in several contexts:
-
Immunoassays: If antibodies were developed to detect 1-Dodecene, 12-iodo-, it would be essential to test for cross-reactivity with other endogenous or exogenous long-chain fatty acids, alkenes, or halogenated compounds that might be present in a biological sample.
-
Metabolic Enzymes: The enzymes that metabolize 1-Dodecene, 12-iodo- might also process other similar molecules, leading to competitive inhibition or other metabolic interactions.
-
Off-Target Binding: The compound could potentially bind to receptors or enzymes that are not its intended target, leading to unintended biological effects.
Future Research Directions
The absence of data on 1-Dodecene, 12-iodo- highlights an area for potential investigation. Future research could focus on:
-
Synthesis and Characterization: Development of a robust method for the synthesis and purification of 1-Dodecene, 12-iodo-.
-
In Vitro Biological Screening: Evaluation of the compound's activity in a panel of biological assays, such as cytotoxicity, antimicrobial, and receptor binding assays.
-
Cross-Reactivity Profiling: For any observed biological activity, conducting thorough cross-reactivity studies against a library of structurally related molecules.
-
Mechanistic Studies: If a significant biological effect is identified, further experiments to elucidate the underlying signaling pathway or mechanism of action would be warranted.
Conclusion
While the specific cross-reactivity profile of 1-Dodecene, 12-iodo- remains uncharacterized, the broader chemical literature provides a framework for anticipating its potential biological interactions. The long alkyl chain, terminal double bond, and iodine atom are all features that could contribute to specific binding events and potential cross-reactivity with other molecules. Further experimental investigation is required to define the biological activity and cross-reactivity of this particular compound. Without such data, a direct comparison to other alternatives is not feasible at this time.
References
A Comparative Guide to the Purity Validation of Synthesized 1-Dodecene, 12-iodo-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized 1-Dodecene, 12-iodo-, a valuable bifunctional molecule for chemical synthesis. The document outlines a detailed experimental protocol for its synthesis, methods for purity assessment, and a comparative analysis with alternative long-chain functionalized alkenes. All quantitative data is summarized in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility.
Synthesis of 1-Dodecene, 12-iodo-
A reliable method for the synthesis of 1-Dodecene, 12-iodo- involves a two-step process starting from the commercially available 11-dodecen-1-ol. The terminal hydroxyl group is converted to an excellent leaving group, which is subsequently displaced by an iodide ion. The Appel reaction provides a mild and efficient one-pot conversion of the alcohol to the corresponding iodide.
Experimental Protocol: Synthesis via Appel Reaction
Materials:
-
11-dodecen-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere at 0°C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.
-
Stir the mixture at 0°C for 10 minutes.
-
Add a solution of 11-dodecen-1-ol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Dodecene, 12-iodo-.
Purity Validation
The purity of the synthesized 1-Dodecene, 12-iodo- is paramount for its successful application in further chemical transformations. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive validation.
Table 1: Analytical Techniques for Purity Validation of 1-Dodecene, 12-iodo-
| Analytical Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot with a distinct Rf value compared to the starting material. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, confirming molecular weight and fragmentation pattern. | A major peak corresponding to the molecular ion of 1-Dodecene, 12-iodo- (m/z = 294.1). Characteristic fragmentation includes loss of iodine and cleavage of the alkyl chain. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Signals corresponding to the vinyl protons, the methylene group adjacent to the iodine, and the long alkyl chain protons. The integration of these signals should be consistent with the structure. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | Signals for the sp² carbons of the double bond, the carbon bearing the iodine, and the carbons of the alkyl chain. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single major peak indicating high purity, with minimal or no peaks corresponding to impurities. |
Potential Impurities
The primary impurities in the synthesis of 1-Dodecene, 12-iodo- via the Appel reaction may include:
-
Triphenylphosphine oxide: A major byproduct of the reaction. It is typically removed by filtration and column chromatography.
-
Unreacted 11-dodecen-1-ol: Incomplete reaction can lead to the presence of the starting material.
-
Side-products from reaction with the double bond: Although the Appel reaction is generally chemoselective for the alcohol, trace amounts of products from iodine addition to the double bond could occur under certain conditions.
Comparison with Alternative Functionalized Alkenes
For applications in areas such as surface modification, polymer synthesis, and bioconjugation via "click chemistry," several alternatives to 1-Dodecene, 12-iodo- exist. The choice of reagent often depends on the desired reactivity and the specific coupling chemistry to be employed.
Table 2: Comparison of 1-Dodecene, 12-iodo- with Alternative Long-Chain Functionalized Alkenes
| Compound | Synthesis Method | Purity Validation | Advantages | Disadvantages |
| 1-Dodecene, 12-iodo- | Appel reaction from 11-dodecen-1-ol. | GC-MS, ¹H NMR, ¹³C NMR, HPLC | Good leaving group for nucleophilic substitution. | Potential for iodine-related side reactions; less stable than bromo-analog. |
| 1-Dodecene, 12-bromo- | Appel-type reaction with CBr₄/PPh₃ from 11-dodecen-1-ol.[1] | GC-MS, ¹H NMR, ¹³C NMR, HPLC | More stable than the iodo-analog; good reactivity in many coupling reactions. | Bromine is a less reactive leaving group than iodine. |
| 1-Dodecene, 12-azido- | Nucleophilic substitution of a tosylate or halide precursor with sodium azide. | IR (azide stretch), ¹H NMR, ¹³C NMR, HPLC | Ideal for "click chemistry" (azide-alkyne cycloaddition). | Azides can be energetic compounds and require careful handling. |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and purity validation of 1-Dodecene, 12-iodo-.
Caption: Logical relationships of reactivity for different terminal functional groups on a dodecene backbone.
References
Safety Operating Guide
Safe Disposal of 1-Dodecene, 12-iodo-: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Dodecene, 12-iodo- was found. The following procedures are based on general guidelines for the disposal of halogenated and iodinated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal. The information for the related compound, 1-iodododecane, suggests that it is light-sensitive and may decompose to form hydrogen iodide.
This guide provides essential safety and logistical information for the proper disposal of 1-Dodecene, 12-iodo-, ensuring the safety of laboratory personnel and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling 1-Dodecene, 12-iodo- Waste
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves. |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn. |
| Skin and Body | A flame-retardant lab coat is recommended. Wear closed-toe shoes. |
| Respiratory | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[1] |
II. Waste Segregation and Storage
Proper segregation of halogenated waste is crucial for both safety and cost-effective disposal.[1][2]
-
Do not dispose of down the drain. [3] This compound can be harmful to aquatic life.[3]
-
Collect waste 1-Dodecene, 12-iodo- in a designated, properly labeled, and sealed container.[1][4]
-
The container should be stored in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[1]
-
Store in a secondary containment tray to prevent spills.[1]
III. Detailed Disposal Protocol
The recommended disposal method for halogenated hydrocarbons is typically through a licensed hazardous waste disposal company, which will likely use high-temperature incineration.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw cap. Glass is often a suitable choice.[4]
-
Labeling: As soon as the first drop of waste is added, label the container clearly.[1] The label should include:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "1-Dodecene, 12-iodo-"
-
The approximate quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Halogenated Organic Compound," "Irritant," "Environmental Hazard").
-
-
Waste Transfer: Conduct all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Container Management:
-
Keep the waste container securely closed when not in use.[1]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Final Disposal Request: Once the container is ready for disposal, contact your institution's EHS department or a certified hazardous waste disposal service to arrange for pickup.[1][3] Follow their specific procedures for scheduling a collection.
Alternative Disposal Considerations:
-
Chemical Treatment: For some iodine-containing wastes, chemical treatment to reduce the iodine to iodide can be an option.[5][6] This is often achieved using a reducing agent like sodium thiosulfate.[5][6] However, for an organically bound iodine in a hydrocarbon, the reaction kinetics and efficacy may be low, and this is not a generally recommended procedure without specific validation.
-
Incineration: This is a common method for the disposal of organic iodine compounds.[5] It ensures the complete destruction of the compound. This is typically carried out by a specialized waste management facility.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup:
-
Wearing your full PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as halogenated waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visual Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-Dodecene, 12-iodo-.
Caption: Workflow for the safe disposal of 1-Dodecene, 12-iodo-.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 5. disposecleverly.com [disposecleverly.com]
- 6. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling 1-Dodecene, 12-iodo-
Essential Safety and Handling Guide for 1-Iodododecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Iodododecane (CAS 4292-19-7). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Chemical Identifier:
-
Name: 1-Iodododecane
-
Synonyms: Dodecyl iodide, Lauryl iodide, n-Dodecyl iodide[1][2][3]
-
Molecular Formula: C12H25I[3]
Primary Hazards:
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling 1-Iodododecane.
| Protection Type | Specification | Source |
| Eye and Face Protection | Chemical safety goggles or face shield. Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. | [1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][5] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of 1-Iodododecane from initial preparation to final disposal.
Procedural Guidance
Pre-Handling Checklist:
-
Verify Ventilation: Ensure the work area, whether a fume hood or a well-ventilated laboratory space, is functioning correctly.[1]
-
Inspect PPE: Check that all personal protective equipment is in good condition and appropriate for handling an irritant.
-
Locate Emergency Equipment: Confirm the location and accessibility of safety showers and eyewash stations.[1]
-
Review SDS: Read the Safety Data Sheet for 1-Iodododecane before beginning work.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Chemical Handling:
-
Storage:
Emergency and Spill Response:
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[1][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
-
Spill:
Disposal Plan:
-
Dispose of waste in accordance with all local, regional, and national regulations.[1]
-
Leave the chemical in its original container and do not mix it with other waste.[6]
-
Handle uncleaned containers as you would the product itself.[6]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. 1-Iodododecane CAS#: 4292-19-7 [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 1-IODODECANE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
